2-Bromo-3-methoxy-6-methylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methoxy-6-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-8(12-2)9(10)7(6)5-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJZDXDLMOOGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-3-methoxy-6-methylbenzaldehyde (CAS 1780038-16-5): A Deep-Dive Technical Guide for Advanced Organic Synthesis and Drug Discovery
Executive Summary & Strategic Rationale
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to design conformationally restricted pharmacophores. The compound 2-Bromo-3-methoxy-6-methylbenzaldehyde (CAS 1780038-16-5) is a highly specialized, tetrasubstituted benzene building block that serves as a cornerstone for such endeavors.
Its strategic value lies in its dense steric environment. The unique juxtaposition of an electrophilic aldehyde, a cross-coupling-ready bromide, an electron-donating methoxy group, and a sterically demanding methyl group makes it an exceptional precursor. When subjected to transition-metal catalysis, this core enables the synthesis of axially chiral biaryls and rigid polycyclic frameworks—motifs that are highly sought after for improving target selectivity in kinase inhibitors and natural product analogues[1].
Physicochemical Profiling
To ensure reproducible experimental design, understanding the baseline physicochemical properties of the starting material is mandatory. Below is the consolidated data profile for this building block[2].
| Property | Value |
| Chemical Name | 2-Bromo-3-methoxy-6-methylbenzaldehyde |
| CAS Number | 1780038-16-5 |
| Molecular Formula | C9H 9 BrO 2 |
| Molecular Weight | 229.07 g/mol |
| InChIKey | ZKJZDXDLMOOGDO-UHFFFAOYSA-N |
| Physical State | Solid / Powder |
| Storage Temperature | Room Temperature (RT) |
Reactivity Mapping & Mechanistic Causality
Successful deployment of this molecule requires a deep understanding of the causality behind its reactivity. The functional groups are highly orthogonal, allowing for precise, sequential transformations.
-
C1 Aldehyde (Electrophilic Center): Serves as the primary handle for homologation (via Wittig olefination) or amine incorporation (via reductive amination). Its electrophilicity is slightly modulated by the electron-donating C3-methoxy group, though the meta-relationship prevents direct resonance quenching, maintaining high reactivity.
-
C2 Bromide (Cross-Coupling Node): This is the critical site for C–C bond formation. Because it is flanked by the aldehyde and methoxy groups, oxidative addition by Palladium(0) faces a high kinetic barrier due to steric congestion. Overcoming this requires electron-rich, sterically demanding ligands (e.g., Buchwald ligands like SPhos)[3].
-
C3 Methoxy (Directing/Activating Group): Acts as a regioselective directing group for further functionalization. It can be selectively cleaved using BBr 3 to reveal a phenol, unlocking pathways for intramolecular cyclizations into oxygen heterocycles like benzofurans or benzosuberenes[3].
-
C6 Methyl (Steric Wall): Imparts severe steric hindrance. When a biaryl bond is formed at C2, the C6-methyl and C1-aldehyde clash with the ortho-substituents of the incoming aryl ring. This locks the molecule into stable atropisomers (axial chirality), a phenomenon heavily exploited in the synthesis of enantiopure natural products[1].
Figure 1: Reactivity map illustrating the orthogonal functionalization sites of the molecule.
Advanced Synthetic Workflows: The Self-Validating Protocol
To leverage the C2-bromide, I have detailed a robust, self-validating protocol for a sterically hindered Suzuki-Miyaura cross-coupling.
Method: Synthesis of a Sterically Hindered Biaryl Intermediate
Objective: Couple 2-Bromo-3-methoxy-6-methylbenzaldehyde with an ortho-substituted arylboronic acid to generate an axially chiral biaryl framework.
Step-by-Step Procedure:
-
Reagent Preparation & Degassing: In an oven-dried Schlenk flask, combine 2-Bromo-3-methoxy-6-methylbenzaldehyde (1.0 equiv), the arylboronic acid (1.5 equiv), and K 3 PO 4 (3.0 equiv). Add a solvent mixture of Toluene/H 2 O (10:1). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, driving the transmetalation step. Degas the mixture via three freeze-pump-thaw cycles.
-
Catalyst Activation: Under an argon atmosphere, add Pd 2 (dba) 3 (0.02 equiv) and SPhos (0.08 equiv). Causality: SPhos is specifically engineered to facilitate oxidative addition into sterically hindered aryl bromides while preventing premature catalyst decomposition[3].
-
Reaction Execution: Heat the biphasic mixture to 90°C with vigorous stirring for 12 hours.
-
System Self-Validation (IPC): Monitor the reaction via LC-MS. Validation Checkpoint: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 229/231 due to the 79 Br/ 81 Br isotopes[4]. The reaction is complete when this doublet is entirely replaced by the singular mass peak of the biaryl product. Additionally, the organic layer will transition from a dark reddish-purple (Pd 2 (dba) 3 ) to a pale yellow/amber, indicating successful entry into the catalytic cycle.
-
Quench & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Treat the organic layer with a metal scavenger (e.g., SiliaMetS Thiol) for 2 hours at 40°C to strip residual palladium. Filter, concentrate, and purify via silica gel chromatography.
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the sterically hindered bromide.
Applications in Natural Product Synthesis
The structural topology of 2-bromo-3-methoxybenzaldehyde derivatives makes them indispensable in the total synthesis of complex natural products. For example, they are frequently employed as starting materials for the construction of fluorenones via metal-free oxidative cyclizations[5]. Furthermore, following cross-coupling and subsequent functionalization, these scaffolds are cyclized to form benzosuberene analogues—potent inhibitors of tubulin polymerization that mimic the biological activity of colchicine[3]. The ability to dictate stereochemistry and conformational rigidity early in the synthetic sequence is what makes CAS 1780038-16-5 an elite building block in modern medicinal chemistry.
References
-
National Institutes of Health (PMC). "Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization." NIH Public Access. URL:[Link]
-
SciELO. "Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia." Journal of the Mexican Chemical Society. URL: [Link]
-
LMU München. "Total synthesis of fluorenones, 4-azafluorenones and related natural products." Elektronische Hochschulschriften der LMU München. URL:[Link]
-
ACS Publications. "Stereoselective Synthesis of Both Enantiomers of Axially Chiral Biaryls Utilizing Planar Chiral Tricarbonyl(arene)chromium Complexes." The Journal of Organic Chemistry. URL: [Link]
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Physical Properties and Characterization Methodologies of 2-Bromo-3-methoxy-6-methylbenzaldehyde: A Technical Guide
Executive Summary
2-Bromo-3-methoxy-6-methylbenzaldehyde (CAS: 1780038-16-5) is a highly substituted, electron-rich aromatic building block utilized extensively in medicinal chemistry and advanced organic synthesis [1]. Due to its tetrasubstituted benzene architecture, the molecule presents a unique physical property profile dictated by competing steric and electronic effects. This whitepaper provides an in-depth analysis of its physical properties, the structural causality behind these traits, and the self-validating analytical protocols required for rigorous characterization in drug development workflows.
Structural Rationale & Theoretical Physical Properties
To understand the macroscopic physical properties of a compound, one must first analyze its microscopic structural topology. The physical state and solubility profile of 2-Bromo-3-methoxy-6-methylbenzaldehyde are driven by four distinct functional groups interacting on a single phenyl ring:
-
The Aldehyde Moiety (-CHO): Acts as a strong hydrogen bond acceptor and introduces a significant dipole moment. However, auto-oxidation to the corresponding carboxylic acid is a common degradation pathway, necessitating specific storage conditions.
-
The Bromo Substituent (-Br) at C2: This heavy halogen significantly increases the molecular weight (229.07 g/mol ) and introduces massive polarizability. The resulting London dispersion forces are the primary driver for its high lattice energy, ensuring the compound remains a solid (powder) at room temperature [2].
-
The Methoxy Group (-OCH3) at C3: Provides electron density via resonance (+M effect), which competes with the inductive electron-withdrawing nature (-I effect) of the adjacent bromine.
-
The Methyl Group (-CH3) at C6: Introduces severe steric hindrance adjacent to the aldehyde. This steric clash likely forces the carbonyl group out of coplanarity with the aromatic ring, disrupting optimal π -stacking and slightly depressing the melting point compared to less sterically hindered analogs.
Structural causality driving the macroscopic physical state of the compound.
Comprehensive Physical Property Profile
The following table synthesizes the known and structurally predicted physical properties of the compound, correlating each metric with its underlying chemical causality [1][3].
| Property | Value | Causality / Analytical Note |
| Molecular Formula | C₉H₉BrO₂ | Tetrasubstituted aromatic system. |
| Molecular Weight | 229.07 g/mol | Elevated primarily by the heavy bromine atom (79.9 g/mol ). |
| Physical State | Solid (Powder) | High lattice energy driven by halogen-induced London dispersion forces. |
| SMILES | O=CC1=C(Br)C(OC)=CC=C1C | Defines exact regiochemistry for computational modeling. |
| Storage Temperature | Room Temp (or 2-8°C) | Inert atmosphere (Argon/N₂) recommended to prevent aldehyde auto-oxidation [2]. |
| GHS Hazards | H315, H319, H335 | Skin/Eye Irritant and Specific Target Organ Toxicity (Single Exposure) [1]. |
Self-Validating Analytical Methodologies
In rigorous drug development environments, relying on predicted physical properties is insufficient. The following protocols are designed as self-validating systems —meaning they incorporate internal controls and orthogonal checks to guarantee data integrity without external assumptions.
Protocol A: Thermal Profiling (Melting Point & Purity) via DSC/TGA
To accurately determine the melting point and assess thermal stability, Differential Scanning Calorimetry (DSC) must be coupled orthogonally with Thermogravimetric Analysis (TGA).
-
System Calibration: Calibrate the DSC using an Indium standard (known melting point of 156.6°C) to ensure thermodynamic accuracy.
-
Sample Preparation: Encapsulate 2–5 mg of the powder in a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the sublimation of the halogenated compound from skewing the endothermic baseline.
-
Orthogonal TGA Run: Simultaneously run a TGA on a separate sample aliquot from 25°C to 300°C. Self-Validation: If mass loss occurs concurrently with the DSC endotherm, the "melting point" is actually a decomposition event. True melting requires a DSC endotherm with zero TGA mass loss.
-
DSC Execution: Ramp the temperature at 10°C/min under a 50 mL/min nitrogen purge. Record the extrapolated onset temperature as the definitive melting point.
Protocol B: Thermodynamic Solubility and LogP Determination
Understanding the lipophilicity (LogP) is critical for downstream formulation. We utilize a modified, self-validating shake-flask method.
-
Equilibration: Add an excess of the compound to a biphasic system of 1-octanol and aqueous buffer (pH 7.4). Agitate at 25°C for 48 hours to ensure thermodynamic equilibrium.
-
Internal Control Spiking: Spike the system with a known reference standard (e.g., 4-methoxybenzaldehyde). Self-Validation: The recovery rate of the known standard validates that no emulsion-based partitioning errors occurred.
-
Phase Separation: Ultracentrifuge the mixture at 10,000 RPM for 15 minutes to guarantee absolute phase separation.
-
Quantification & Mass Balance: Analyze both phases via HPLC-UV (detecting at ~254 nm due to the aromatic chromophore). Calculate the mass balance. If the total detected mass deviates by >5% from the input mass, the assay is rejected (indicating potential degradation or adsorption to the flask).
Self-validating thermodynamic solubility and LogP determination workflow.
Safety and Handling Protocols
Due to its classification under GHS (H315, H319, H335), the compound exhibits irritating properties common to halogenated benzaldehydes [3].
-
Handling: Must be manipulated within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of the fine powder.
-
Storage: While stable at room temperature, long-term storage should be under an inert atmosphere (Nitrogen or Argon) at 2-8°C. This prevents atmospheric moisture and oxygen from initiating radical-mediated oxidation of the aldehyde to 2-bromo-3-methoxy-6-methylbenzoic acid.
References
2-Bromo-3-methoxy-6-methylbenzaldehyde safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-methoxy-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Data Scarcity with Chemical Analogy
As scientists and researchers, we are often tasked with handling novel or niche chemical entities for which comprehensive safety data is not yet established. 2-Bromo-3-methoxy-6-methylbenzaldehyde (CAS No. 1780038-16-5) is one such compound. While specific toxicological and safety data for this molecule are limited, its structural motifs—a brominated aromatic ring, an aldehyde group, and a methoxy substituent—provide a strong basis for predicting its hazard profile and establishing robust safety protocols.
This guide is structured to provide a deep, scientifically-grounded framework for the safe handling of 2-Bromo-3-methoxy-6-methylbenzaldehyde. By drawing parallels with well-characterized analogous compounds, we can implement a precautionary approach that prioritizes the safety of laboratory personnel. The principles and protocols outlined herein are designed to be self-validating, encouraging a culture of proactive risk assessment and meticulous experimental practice.
Hazard Identification and Risk Assessment
The primary hazards associated with 2-Bromo-3-methoxy-6-methylbenzaldehyde are extrapolated from data on similar brominated and aldehydic aromatic compounds. The Globally Harmonized System (GHS) classifications for structurally related molecules consistently indicate the following potential hazards[1][2][3]:
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
While comprehensive toxicological data for 2-Bromo-3-methoxy-6-methylbenzaldehyde is not available, it is prudent to assume it may be harmful if swallowed, inhaled, or absorbed through the skin, based on the profiles of similar chemicals[3][4][5].
Physicochemical Properties and Their Implications
| Property | Value/Information | Safety Implication |
| Molecular Formula | C₉H₉BrO₂ | The presence of bromine increases the molecular weight and may contribute to its toxicological profile. |
| Molecular Weight | 229.07 g/mol | |
| Physical State | Likely a solid at room temperature.[4][5][6] | Reduces the risk of vapor inhalation compared to a liquid, but dust inhalation is a primary concern.[7] |
| Storage | Store in a cool, dry, well-ventilated area, sealed in a dry environment at 2-8°C.[8] | Aromatic aldehydes can be sensitive to air, light, and temperature, which can lead to degradation.[9][10] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe chemical handling is a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls
All manipulations of 2-Bromo-3-methoxy-6-methylbenzaldehyde that could generate dust or aerosols must be conducted within a certified chemical fume hood.[11] The ventilation system should be sufficient to maintain airborne concentrations below any established exposure limits for analogous compounds.[11]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum and recommended PPE for handling this compound.[12][13]
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields.[11] | A full-face shield worn over safety goggles.[11] |
| Hand | Chemical-resistant gloves (e.g., nitrile), inspected prior to use.[11][14] | Double-gloving with appropriate materials; consult a glove compatibility chart.[11] |
| Body | Laboratory coat, long pants, and closed-toe shoes.[11] | A flame-resistant lab coat may be appropriate depending on the solvents used. |
| Respiratory | Not typically required when using a fume hood. | If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator may be necessary.[3] |
Diagram: PPE Donning and Doffing Sequence
A workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary. [15]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. [15]3. Personal Protection: Don the appropriate PPE, including respiratory protection if necessary and you are trained to do so. [15]4. Containment: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation. [16][17]For a liquid spill, use an inert absorbent material to contain it. [18]5. Cleanup: Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. [15][19]6. Decontamination: Clean the spill area with a suitable solvent or detergent and water. [15]7. Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste in accordance with local, state, and federal regulations. [1][20]
Firefighting and Disposal
-
Firefighting Measures: In case of a fire, use dry chemical, carbon dioxide (CO₂), water spray, or foam. [1][20]Firefighters should wear self-contained breathing apparatus and full protective gear. [1][16]* Waste Disposal: All waste containing 2-Bromo-3-methoxy-6-methylbenzaldehyde must be treated as hazardous waste. [11]Dispose of the chemical and any contaminated materials in a designated hazardous waste container and follow all institutional and governmental regulations. [1][20]
Conclusion
While specific safety data for 2-Bromo-3-methoxy-6-methylbenzaldehyde remains to be fully elucidated, a robust safety protocol can be effectively implemented by understanding its chemical structure and the hazards posed by analogous compounds. By adhering to the principles of proactive risk assessment, stringent engineering controls, diligent use of personal protective equipment, and thorough emergency preparedness, researchers can handle this compound with a high degree of safety and confidence.
References
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- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2010, October 15). Safety Data Sheet.
- PubChem. (n.d.). 2-Bromo-3-methoxybenzaldehyde.
- Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
- BenchChem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
- Export Operations. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals.
- Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet.
- Fisher Scientific. (2011, December 15). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-3'-methoxyacetophenone Safety Data Sheet.
- Ekinci Kimya. (2011, February 25). Material Safety Data Sheet.
- Zoro. (n.d.). 6-Bromo-2-hydroxy-3-methoxybenzaldehyde Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- PerfumersWorld. (n.d.). Documents.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Scribd. (n.d.). Bromine Handling.
- Echemi. (n.d.). 2-Bromo-3-hydroxybenzaldehyde SDS.
- Apollo Scientific. (2023, July 6). 2-Hydroxy-3-methylbenzaldehyde Safety Data Sheet.
- ChemScene. (n.d.). 2-Bromo-3-methoxy-6-methylbenzaldehyde.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet.
- Weill Cornell Medicine. (n.d.). Hazardous Material Spill.
- The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- Capot Chemical Co., Ltd. (2019, December 13). MSDS of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde.
- Pell Wall. (2013, February 7). Aldehydes: identification and storage.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Thermo Fisher Scientific. (2014, September 5). Safety Data Sheet.
- Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
- Synthonix. (n.d.). 2-Bromo-6-methoxybenzaldehyde.
- TCI America. (2025, March 13). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde Safety Data Sheet.
- Oxford Lab Fine Chem LLP. (n.d.). 3-bromo benzaldehyde 97% Material Safety Data Sheet.
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Methodological & Application
Transformations of the Aldehyde Group in 2-Bromo-3-methoxy-6-methylbenzaldehyde: A Guide for Synthetic Chemists
Introduction: Strategic Importance of a Versatile Benzaldehyde Derivative
2-Bromo-3-methoxy-6-methylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, a methoxy group, and a methyl group, provides multiple handles for synthetic diversification. This application note provides detailed protocols and mechanistic insights into key transformations of the aldehyde functionality, enabling researchers to strategically navigate the synthesis of novel compounds. The inherent reactivity of the aldehyde group allows for its conversion into a wide array of other functional groups, including carboxylic acids, alcohols, alkenes, and amines, thereby unlocking a diverse chemical space for drug discovery and development.
I. Oxidation to 2-Bromo-3-methoxy-6-methylbenzoic Acid
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[1] This conversion is crucial for accessing a different class of compounds with distinct physicochemical and biological properties. For 2-Bromo-3-methoxy-6-methylbenzaldehyde, this transformation yields the corresponding benzoic acid derivative, a key building block for esters, amides, and other acid-derived functionalities.
Mechanistic Rationale
The oxidation of aldehydes to carboxylic acids typically involves the addition of an oxidant to the aldehyde, forming an intermediate that can then eliminate to give the final product.[1] A variety of oxidizing agents can be employed, with the choice depending on the substrate's sensitivity to the reaction conditions. For electron-rich aromatic aldehydes, milder oxidants are often preferred to avoid over-oxidation or side reactions.[2]
Experimental Protocol: Oxidation using Potassium Permanganate
A robust and widely used method for this transformation is oxidation with potassium permanganate (KMnO₄) under basic conditions. The reaction proceeds through a manganate ester intermediate, which is subsequently hydrolyzed to the carboxylate salt. Acidic workup then provides the desired carboxylic acid.
Materials:
-
2-Bromo-3-methoxy-6-methylbenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-3-methoxy-6-methylbenzaldehyde (1.0 eq) in a 1:1 mixture of acetone and water.
-
Add a 1 M aqueous solution of NaOH (1.2 eq) to the flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of KMnO₄ (1.5 eq) in water dropwise over 30 minutes, maintaining the temperature below 5 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NaHSO₃ until the brown precipitate dissolves and the solution becomes colorless.
-
Acidify the reaction mixture to pH 2 with concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2-Bromo-3-methoxy-6-methylbenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary: Oxidation
| Parameter | Value |
| Product | 2-Bromo-3-methoxy-6-methylbenzoic acid |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| Monitoring | Thin Layer Chromatography (TLC) |
| Purification | Recrystallization |
Workflow Diagram: Oxidation
Caption: Workflow for the oxidation of the aldehyde.
II. Reduction to (2-Bromo-3-methoxy-6-methylphenyl)methanol
The reduction of an aldehyde to a primary alcohol is a key transformation that provides access to a different set of functional group manipulations.[3][4] The resulting benzylic alcohol can be further functionalized, for example, through etherification, esterification, or conversion to a leaving group for nucleophilic substitution.
Mechanistic Rationale
The reduction of aldehydes is most commonly achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3] These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation during the workup step yields the corresponding alcohol. Sodium borohydride is a milder and more selective reagent than LiAlH₄, making it suitable for substrates with other reducible functional groups that need to be preserved.[3]
Experimental Protocol: Reduction using Sodium Borohydride
This protocol utilizes the mild and selective reducing agent sodium borohydride in a protic solvent.
Materials:
-
2-Bromo-3-methoxy-6-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Bromo-3-methoxy-6-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Effervescence may be observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2-Bromo-3-methoxy-6-methylphenyl)methanol.
-
The crude product can be purified by column chromatography on silica gel.
Data Summary: Reduction
| Parameter | Value |
| Product | (2-Bromo-3-methoxy-6-methylphenyl)methanol |
| Typical Yield | 90-98% |
| Appearance | White solid or colorless oil |
| Monitoring | Thin Layer Chromatography (TLC) |
| Purification | Column Chromatography |
Workflow Diagram: Reduction
Caption: Workflow for the reduction of the aldehyde.
III. Olefination via Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] This reaction is particularly valuable for its high regioselectivity, forming the double bond specifically at the position of the original carbonyl group.[8] For 2-Bromo-3-methoxy-6-methylbenzaldehyde, the Wittig reaction provides a direct route to various styrenyl derivatives.
Mechanistic Rationale
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[5] The reaction is believed to proceed through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate.[7] This intermediate then collapses to give the desired alkene and triphenylphosphine oxide.[5][7] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.[6]
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
This protocol describes the formation of the corresponding vinyl derivative using methyltriphenylphosphonium bromide.
Part 1: Ylide Preparation
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi) (1.05 eq, as a solution in hexanes) dropwise to the stirred suspension. The solution will turn a characteristic orange or yellow color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
Part 2: Wittig Reaction
-
In a separate flame-dried flask, dissolve 2-Bromo-3-methoxy-6-methylbenzaldehyde (1.0 eq) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C.
-
Slowly add the aldehyde solution to the pre-formed ylide solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Data Summary: Wittig Reaction
| Parameter | Value |
| Product | 1-Bromo-2-methoxy-3-methyl-4-vinylbenzene |
| Typical Yield | 70-85% |
| Appearance | Colorless oil or low-melting solid |
| Monitoring | Thin Layer Chromatography (TLC) |
| Purification | Column Chromatography |
Workflow Diagram: Wittig Reaction
Caption: Workflow for the Wittig reaction.
IV. Reductive Amination
Reductive amination is a highly versatile and efficient method for the synthesis of amines from aldehydes or ketones.[9][10] This one-pot procedure involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[11] This transformation is of paramount importance in medicinal chemistry for the introduction of nitrogen-containing functionalities.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion. This intermediate is then reduced by a suitable reducing agent, often sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting aldehyde.[9]
Experimental Protocol: Reductive Amination with Benzylamine
This protocol details the synthesis of the corresponding N-benzyl secondary amine.
Materials:
-
2-Bromo-3-methoxy-6-methylbenzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-Bromo-3-methoxy-6-methylbenzaldehyde (1.0 eq) in DCE, add benzylamine (1.1 eq).
-
If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Data Summary: Reductive Amination
| Parameter | Value |
| Product | N-((2-Bromo-3-methoxy-6-methylphenyl)methyl)benzenamine |
| Typical Yield | 75-90% |
| Appearance | Pale yellow oil or solid |
| Monitoring | Thin Layer Chromatography (TLC) |
| Purification | Column Chromatography |
Workflow Diagram: Reductive Amination
Caption: Workflow for reductive amination.
V. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[12] This reaction is particularly useful for the synthesis of α,β-unsaturated compounds and is widely employed in the preparation of fine chemicals and pharmaceutical intermediates.[13]
Mechanistic Rationale
The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene compound to form a carbanion.[12] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the final α,β-unsaturated product. The Doebner modification utilizes pyridine as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, often leading to concomitant decarboxylation.[12][14]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the reaction with malononitrile, an active methylene compound, to form a vinylidene dinitrile derivative.
Materials:
-
2-Bromo-3-methoxy-6-methylbenzaldehyde
-
Malononitrile
-
Piperidine or Ammonium Acetate (catalyst)
-
Ethanol or Toluene (solvent)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-3-methoxy-6-methylbenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) or ammonium acetate.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization if necessary.
Data Summary: Knoevenagel Condensation
| Parameter | Value |
| Product | 2-((2-Bromo-3-methoxy-6-methylphenyl)methylene)malononitrile |
| Typical Yield | 85-95% |
| Appearance | Crystalline solid |
| Monitoring | Thin Layer Chromatography (TLC) |
| Purification | Filtration/Recrystallization |
Workflow Diagram: Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation.
Conclusion
The aldehyde group of 2-Bromo-3-methoxy-6-methylbenzaldehyde is a versatile functional handle that can be readily transformed into a variety of other important functionalities. This application note has provided detailed, field-proven protocols for key transformations including oxidation, reduction, Wittig olefination, reductive amination, and Knoevenagel condensation. By understanding the mechanistic principles and experimental nuances of these reactions, researchers are well-equipped to leverage this valuable building block in the synthesis of novel and complex molecular architectures for a wide range of applications in drug discovery and materials science.
References
-
Wikipedia. Knoevenagel condensation. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
Vaia. Oxidation of an aldehyde yields a carboxylic acid. [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
Chemistry LibreTexts. Wittig reaction. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Redalyc.org. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
PrepChem.com. Synthesis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. [Link]
-
ResearchGate. Oxidation of aromatic aldehydes to their carboxylic acid a. [Link]
-
National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]
-
National Center for Biotechnology Information. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. [Link]
-
ChemRxiv. Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemguide. reduction of aldehydes and ketones. [Link]
-
National Center for Biotechnology Information. Selective Enzymatic Reduction of Aldehydes. [Link]
-
Organic Syntheses. m-METHOXYBENZALDEHYDE. [Link]
-
Semantic Scholar. Light-Promoted Oxidation of Aldehydes to Carboxylic Acids under Aerobic and Photocatalyst-free Conditions. [Link]
-
YouTube. Aromatic Side Chain Oxidation to Carboxylic Acid. [Link]
- Google Patents. WO2011060302A1 - Reduction of aldehydes and ketones to alcohols.
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]
Sources
- 1. vaia.com [vaia.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Knoevenagel Condensation [organic-chemistry.org]
Advanced Application Note: Palladium-Catalyzed Cross-Coupling of Highly Hindered 2-Bromo-3-methoxy-6-methylbenzaldehyde
Introduction & Mechanistic Rationale
The functionalization of highly substituted aromatic building blocks is a cornerstone of modern drug discovery and natural product synthesis. 2-Bromo-3-methoxy-6-methylbenzaldehyde (CAS 1780038-16-5)[1] represents a uniquely challenging scaffold. Structurally, the reactive carbon-bromine (C–Br) bond at position 2 is flanked by a formyl group at position 1 and a methoxy group at position 3. Furthermore, the methyl group at position 6 restricts the conformational rotation of the formyl moiety, creating an extreme di-ortho substituted steric environment.
When attempting transition-metal-catalyzed cross-coupling on this substrate, chemists face two primary bottlenecks:
-
Kinetic Suppression of Oxidative Addition: The immense steric bulk shields the C–Br bond, preventing the standard 14-electron Pd(0) active species from easily inserting into the aryl halide bond.
-
Chemoselectivity of the Formyl Group: The unprotected aldehyde is highly susceptible to nucleophilic attack. Consequently, cross-coupling methods utilizing hard nucleophiles (e.g., Kumada or Negishi couplings) often lead to undesired 1,2-addition side reactions.
To overcome these barriers, the catalytic system must be meticulously designed. The use of dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos is critical. The biphenyl backbone of these ligands allows the lower arene ring to interact with the empty orbital of the palladium center, stabilizing the active Pd(0) species and preventing catalyst degradation, while their bulky dicyclohexyl groups provide the steric pressure necessary to accelerate reductive elimination[2],[3].
Mechanistic catalytic cycle highlighting steric bottlenecks in oxidative addition.
Quantitative Data: Ligand Optimization
The choice of ligand dictates the success or failure of the coupling. Traditional ligands like Triphenylphosphine (PPh₃) or bidentate ligands like dppf fail to provide the necessary combination of electron richness (for oxidative addition) and steric bulk (for reductive elimination).
Table 1: Ligand Efficacy in the Suzuki-Miyaura Coupling of 2-Bromo-3-methoxy-6-methylbenzaldehyde
| Ligand | Catalyst Source | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene / H₂O | 100 | 24 | < 10 (Trace) |
| dppf | Pd(dppf)Cl₂ | K₃PO₄ | Toluene / H₂O | 100 | 24 | 35 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene / H₂O | 100 | 12 | 88 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene / H₂O | 100 | 12 | 92 |
Note: Reactions performed on a 1.0 mmol scale with 1.5 equiv. of phenylboronic acid and 5 mol% Pd loading.
Validated Experimental Protocols
The following protocols have been engineered to act as self-validating systems. By strictly controlling the exclusion of oxygen and utilizing biphasic or specialized solvent systems, these methods ensure high fidelity and reproducibility.
Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)
The Suzuki-Miyaura reaction is highly tolerant of the aldehyde functional group[4]. A biphasic solvent system (Toluene/H₂O) is employed because water is critical for the hydrolysis of the boronate ester into the highly reactive boronate anion, which undergoes transmetalation significantly faster than the neutral boronic acid[3].
Reagents & Materials:
-
2-Bromo-3-methoxy-6-methylbenzaldehyde (1.0 mmol, 229.1 mg)
-
Arylboronic Acid (1.5 mmol)
-
Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%)
-
XPhos (0.10 mmol, 47.7 mg, 10 mol%)
-
K₃PO₄ (3.0 mmol, 636.8 mg)
-
Toluene / Deionized H₂O (10 mL, 4:1 v/v)
Step-by-Step Methodology:
-
Reagent Charging: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-3-methoxy-6-methylbenzaldehyde, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Molecular oxygen rapidly oxidizes the electron-rich XPhos ligand and converts the active Pd(0) into an inactive Pd(II)-peroxo complex.
-
Solvent Addition: Syringe in the Toluene and H₂O (previously sparged with Argon for 30 minutes).
-
Reaction Execution: Replace the septum with a Teflon screw cap under an Argon stream. Heat the biphasic mixture in an oil bath at 100 °C with vigorous stirring (1000 rpm) for 12 hours.
-
Reaction Monitoring: Sample the organic layer and analyze via TLC or LC-MS. The complete disappearance of the starting material peak confirms reaction completion.
-
Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (20 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Step-by-step experimental workflow for the palladium-catalyzed cross-coupling.
Protocol B: Copper-Free Sonogashira Coupling (C–C(sp) Bond Formation)
Standard Sonogashira conditions utilize a Copper(I) co-catalyst. However, because the oxidative addition to 2-Bromo-3-methoxy-6-methylbenzaldehyde is sterically hindered and slow, the copper acetylide intermediate will accumulate and undergo undesired Glaser homocoupling (forming diynes)[5]. A copper-free protocol using an amine-free inorganic base is required to circumvent this and prevent the aldehyde from forming an imine.
Reagents & Materials:
-
2-Bromo-3-methoxy-6-methylbenzaldehyde (1.0 mmol, 229.1 mg)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.5 mmol)
-
Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%)
-
XPhos (0.10 mmol, 47.7 mg, 10 mol%)
-
Cs₂CO₃ (2.0 mmol, 651.6 mg)
-
Anhydrous Acetonitrile (5 mL)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, add the aryl bromide, Pd(OAc)₂, XPhos, and Cs₂CO₃ to a reaction vial.
-
Solvent & Alkyne Addition: Add anhydrous Acetonitrile followed by the terminal alkyne via a microsyringe.
-
Heating: Seal the vial and heat to 80 °C for 16 hours. Causality: Elevated temperatures are required in copper-free variants to facilitate the direct transmetalation of the alkyne to the palladium center without the copper shuttle.
-
Workup: Cool the mixture, filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black, and wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify via column chromatography to isolate the conjugated enyne/arylalkyne product.
References
-
Martin, R.; Buchwald, S. L. "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Acc. Chem. Res. 2008, 41(11), 1461-1473.[Link]
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev. 1995, 95(7), 2457-2483.[Link]
-
Mohajer, F. et al. "Copper-free Sonogashira cross-coupling reactions: an overview." PMC.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Grignard Addition to 2-Bromo-3-methoxy-6-methylbenzaldehyde
Executive Summary
The nucleophilic addition of Grignard reagents to highly substituted benzaldehydes is a cornerstone reaction in the synthesis of complex pharmaceutical intermediates. However, the use of 2-Bromo-3-methoxy-6-methylbenzaldehyde presents a unique synthetic challenge due to severe ortho, ortho'-disubstitution and the presence of a reactive aryl bromide. This application note details a highly optimized, self-validating protocol for the chemoselective synthesis of 1-(2-bromo-3-methoxy-6-methylphenyl)ethanol using methylmagnesium bromide (MeMgBr). By strictly controlling the reaction kinetics and reagent sterics, this methodology successfully overcomes the activation energy barriers of steric hindrance while suppressing undesired halogen-metal exchange.
Mechanistic Insights & Reaction Causality
To successfully execute this transformation, one must understand the competing mechanistic forces at play within the substrate.
The Steric Barrier: 2-Bromo-3-methoxy-6-methylbenzaldehyde ([1]) features a formyl group sandwiched between a bulky bromo substituent at the 2-position and a methyl group at the 6-position. This crowding physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack. Standard reaction conditions often fail or yield unreacted starting material, a phenomenon well-documented in similarly congested systems like pentamethylbenzaldehyde ([2]).
Chemoselectivity (Addition vs. Exchange): Because the 1,2-nucleophilic addition is severely retarded by steric hindrance, alternative reaction pathways become competitive. The most significant risk is halogen-metal exchange at the aryl bromide position. To dictate chemoselectivity:
-
Kinetic Control: The reaction must be initiated at 0 °C. At this temperature, the 1,2-addition to the highly electrophilic aldehyde oxygen is kinetically favored over the thermodynamically driven halogen-metal exchange.
-
Reagent Selection: The Grignard reaction can proceed via a polar heterolytic pathway or a single-electron transfer (SET) radical pathway ([3]). Bulky Grignard reagents (e.g., isopropylmagnesium bromide) cannot overcome the steric barrier and frequently trigger SET reduction pathways if β -hydrogens are present. Therefore, the small, highly nucleophilic, and β -hydrogen-free methylmagnesium bromide (MeMgBr) is explicitly chosen to ensure a clean 1,2-addition ([4]).
Substrate Profiling & Optimization Data
To establish a reliable protocol, the substrate's properties and the optimization landscape must be quantified.
Table 1: Substrate Profiling
| Property | Value / Description |
| Compound Name | 2-Bromo-3-methoxy-6-methylbenzaldehyde |
| CAS Number | 1780038-16-5 |
| Molecular Formula | C9H9BrO2 |
| Molecular Weight | 229.07 g/mol |
| Key Reactive Sites | Formyl (Primary Electrophile), Aryl Bromide (Exchange Risk) |
| Steric Environment | Highly hindered (ortho, ortho'-disubstituted) |
Table 2: Optimization of Reaction Conditions (MeMgBr Addition)
Data represents the causality of temperature and solvent choices on the reaction outcome.
| Entry | Solvent System | Temperature Profile | Additive | Conversion (%) | Selectivity (Addition : Exchange) |
| 1 | Et₂O | RT (20 °C) | None | 45% | 60 : 40 |
| 2 | THF | 0 °C to RT | None | 72% | 85 : 15 |
| 3 | THF | -78 °C to 0 °C | None | 60% | 95 : 5 |
| 4 | THF | 0 °C (Strict) | None | >95% | >99 : 1 |
Reaction Pathway Visualization
Caption: Reaction pathways of 2-Bromo-3-methoxy-6-methylbenzaldehyde with Grignard reagents.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . Each critical step includes an expected observation or an In-Process Control (IPC) to verify that the reaction is proceeding correctly before moving to the next phase.
Target Product: 1-(2-bromo-3-methoxy-6-methylphenyl)ethanol Scale: 1.0 mmol
Phase 1: System Preparation & Substrate Activation
-
Glassware Preparation: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum. Backfill with dry Argon (repeat 3x).
-
Validation: The argon bubbler should show a steady, positive pressure without rapid depletion, confirming a sealed, anhydrous environment.
-
-
Substrate Dissolution: Add 2-Bromo-3-methoxy-6-methylbenzaldehyde (229 mg, 1.0 mmol) to the flask. Inject anhydrous THF (5.0 mL) via syringe.
-
Validation: The solid should dissolve completely within 2 minutes, yielding a clear, colorless solution.
-
-
Thermal Equilibration: Submerge the flask in an ice-water bath and allow it to stir for 10 minutes to reach exactly 0 °C.
Phase 2: Nucleophilic Addition
-
Grignard Addition: Using a dry syringe, add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 0.40 mL, 1.2 mmol, 1.2 equiv.) dropwise over 5 minutes. Direct the flow down the inner wall of the flask to pre-cool the reagent.
-
Validation (Crucial): Upon addition, a mild exotherm will occur. The solution should transition from colorless to a pale yellow/amber hue, indicating the formation of the magnesium alkoxide intermediate.
-
-
Reaction Maturation: Maintain the reaction at 0 °C. Do not remove the ice bath.
Phase 3: In-Process Control (IPC)
-
TLC Verification: After 45 minutes, withdraw a 10 µL aliquot via a micro-syringe. Quench it into a GC vial containing 100 µL of saturated aqueous NH₄Cl and 200 µL of Ethyl Acetate (EtOAc). Shake well and spot the organic layer on a silica TLC plate.
-
Validation: Elute with Hexanes:EtOAc (4:1). The UV-active starting material spot ( Rf≈0.65 ) should be completely consumed, replaced by a new, more polar product spot ( Rf≈0.35 ). If starting material remains, stir for an additional 30 minutes at 0 °C.
-
Phase 4: Quenching & Isolation
-
Reaction Quench: Slowly add saturated aqueous NH₄Cl (5.0 mL) dropwise at 0 °C.
-
Validation: Vigorous gas evolution (methane gas from the quenching of excess MeMgBr) will be observed, followed by the precipitation of white magnesium salts.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL).
-
Washing & Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol.
Analytical Validation & Troubleshooting
Troubleshooting Matrix
| Observation / Issue | Mechanistic Cause | Corrective Action |
| High levels of unreacted starting material | Moisture in the system destroyed the Grignard reagent, or severe steric hindrance prevented attack. | Ensure strict anhydrous techniques. Titrate the MeMgBr before use to confirm active molarity. |
| Formation of des-bromo side products | Halogen-metal exchange occurred due to elevated temperatures. | Ensure the internal reaction temperature never exceeds 0 °C during the Grignard addition. |
| Emulsion during extraction | Insoluble magnesium hydroxide salts trapping the organic phase. | Add 1 M HCl (dropwise) or saturated Rochelle's salt solution during the quench to solubilize the magnesium complexes. |
References
-
The Grignard Reaction – Unraveling a Chemical Puzzle Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL:[Link]
Sources
Protocol for the formylation to produce 2-Bromo-3-methoxy-6-methylbenzaldehyde
An Application Note and Detailed Protocol for the Synthesis of 2-Bromo-3-methoxy-6-methylbenzaldehyde
Abstract
This document provides a comprehensive guide for the regioselective formylation of 2-bromo-4-methoxytoluene to yield 2-Bromo-3-methoxy-6-methylbenzaldehyde, a valuable substituted benzaldehyde intermediate in the development of pharmaceuticals and other fine chemicals. The primary protocol detailed herein employs an organometallic approach via lithium-halogen exchange, a method renowned for its high efficiency and regiochemical control. An alternative method, the Vilsmeier-Haack reaction, is also discussed. This guide is intended for researchers, chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction and Strategic Overview
The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis. The target molecule, 2-Bromo-3-methoxy-6-methylbenzaldehyde, possesses a specific substitution pattern that requires a regioselective formylation method. The starting material, 2-bromo-4-methoxytoluene, contains both activating (methoxy, methyl) and deactivating (bromo) groups, which influence the reactivity and direct the position of electrophilic substitution.
Several classical formylation methods exist, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. However, for substrates bearing a halogen, a powerful and often preferred strategy is to leverage the halogen itself as a synthetic handle. This is achieved through a lithium-halogen exchange, which generates a potent aryl-lithium nucleophile that can then be trapped by an electrophilic formylating agent.[1][2] This approach offers superior regioselectivity compared to electrophilic aromatic substitution methods, which might yield a mixture of isomers.
This application note will focus on the following key areas:
-
Primary Protocol: A detailed, step-by-step procedure for the formylation of 2-bromo-4-methoxytoluene via lithium-halogen exchange using n-butyllithium (n-BuLi) and N,N-dimethylformamide (DMF).
-
Alternative Protocol: A discussion and procedure for the Vilsmeier-Haack reaction as a viable alternative.
-
Mechanistic Rationale: An explanation of the underlying chemical principles governing the chosen synthetic route.
-
Safety and Handling: Critical safety protocols for handling pyrophoric and hazardous reagents.
Principle of the Method: Ortho-Lithiation via Halogen Exchange
The core of the primary protocol is the generation of an aryllithium reagent from an aryl halide.[1] This is one of the most reliable methods for preparing substituted arenecarbaldehydes.[1] The reaction proceeds in two main stages:
-
Lithium-Halogen Exchange: 2-bromo-4-methoxytoluene is treated with an organolithium reagent, typically n-butyllithium, at low temperatures (e.g., -78 °C). The lithium atom exchanges with the bromine atom, forming a new carbon-lithium bond precisely at the previous site of bromination. This step must be conducted under strictly anhydrous and inert conditions to prevent the highly reactive organolithium intermediate from being quenched by water or oxygen.
-
Formylation (Electrophilic Quench): The resulting aryllithium species is a strong nucleophile. It is then treated with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). The nucleophilic carbon attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.
This method's high regioselectivity is its key advantage; the formyl group is introduced specifically at the position of the original bromine atom.
Detailed Experimental Protocol: Formylation via Lithium-Halogen Exchange
This protocol is designed for a laboratory scale synthesis. All glassware should be oven- or flame-dried prior to use, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) | Notes |
| 2-bromo-4-methoxytoluene | 201.06 | 10.0 | 2.01 | ~1.4 | Starting Material |
| n-Butyllithium (n-BuLi) | 64.06 | 11.0 | - | 4.4 | 2.5 M solution in hexanes; pyrophoric |
| N,N-Dimethylformamide (DMF) | 73.09 | 15.0 | 1.10 | 1.16 | Anhydrous grade required |
| Tetrahydrofuran (THF) | 72.11 | - | - | 50 | Anhydrous, inhibitor-free |
| Saturated aq. NH₄Cl | - | - | - | 30 | For quenching |
| Diethyl ether (Et₂O) | 74.12 | - | - | 100 | For extraction |
| Brine (Saturated aq. NaCl) | - | - | - | 30 | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | For drying |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, add 2-bromo-4-methoxytoluene (2.01 g, 10.0 mmol).
-
Add anhydrous THF (50 mL) via syringe.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir the solution for 10 minutes to ensure thermal equilibrium.
-
-
Lithium-Halogen Exchange:
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise via syringe over 15-20 minutes.
-
Crucial: Maintain the internal temperature below -70 °C during the addition. A color change to a yellow or orange solution is typically observed.
-
Stir the reaction mixture at -78 °C for an additional 45 minutes after the addition is complete.
-
-
Formylation:
-
In a separate, dry vial, prepare a solution of anhydrous DMF (1.16 mL, 15.0 mmol, 1.5 eq).
-
Add the anhydrous DMF dropwise to the reaction mixture at -78 °C over 10 minutes.
-
Stir the reaction for an additional 30 minutes at -78 °C. The reaction mixture may become lighter in color.
-
-
Quenching and Work-up:
-
While the flask is still in the cold bath, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL). This step can be exothermic.
-
Remove the cold bath and allow the mixture to warm to room temperature with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and shake.
-
Separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a yellow or brown oil/solid.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) as the eluent to afford 2-Bromo-3-methoxy-6-methylbenzaldehyde as a solid.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-Bromo-3-methoxy-6-methylbenzaldehyde.
Alternative Protocol: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a suitable alternative for formylating electron-rich aromatic rings.[3][4] The methoxy and methyl groups on the starting material activate the ring towards electrophilic substitution. The reaction involves the in-situ formation of the "Vilsmeier reagent," a chlorodimethyliminium ion, from DMF and an activating agent like phosphorus oxychloride (POCl₃).[5][6][7]
Reaction Principle
The Vilsmeier reagent acts as a mild electrophile. The electron-rich aromatic ring of 2-bromo-4-methoxytoluene attacks the Vilsmeier reagent. The directing effects of the substituents (-OCH₃ is ortho, para-directing; -CH₃ is ortho, para-directing) will determine the regioselectivity. The formylation is expected to occur at a position that is activated by both groups and sterically accessible. Hydrolysis of the resulting iminium salt intermediate yields the aldehyde.
Brief Protocol
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool anhydrous DMF (3 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) and stir for 30-60 minutes at that temperature.
-
Formylation: Add a solution of 2-bromo-4-methoxytoluene (1 eq) in a suitable solvent (e.g., DMF or dichloromethane) to the pre-formed Vilsmeier reagent.
-
Reaction: Allow the reaction to warm to room temperature and then heat (e.g., 60-80 °C) for several hours, monitoring by TLC.
-
Work-up: Cool the mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., NaOH or NaHCO₃ solution). The intermediate iminium salt hydrolyzes to the aldehyde.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.
Note: This method may produce a different regioisomer compared to the organometallic route, as it follows the rules of electrophilic aromatic substitution rather than direct replacement of the bromine atom.
Safety and Handling Precautions
-
n-Butyllithium (n-BuLi): This reagent is pyrophoric and will ignite spontaneously on contact with air. It also reacts violently with water and other protic solvents.[2] It must be handled exclusively under a dry, inert atmosphere using proper syringe and cannula techniques. Always wear fire-retardant lab coats, safety glasses, and gloves. Have a Class D fire extinguisher readily available.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic liquid that reacts violently with water, releasing HCl gas. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).
-
Solvents: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or commercially available anhydrous solvents. Diethyl ether is extremely flammable.
-
General Precautions: Perform a thorough risk assessment before starting any chemical reaction. Consult the Safety Data Sheets (SDS) for all reagents used.
Troubleshooting
-
Low or No Yield (Lithiation Protocol):
-
Cause: Inadequate drying of glassware, solvents, or reagents. The aryllithium intermediate is highly sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried. Use freshly opened or distilled anhydrous solvents. Ensure the DMF used for quenching is also anhydrous.
-
Cause: Inactive n-BuLi. The reagent can degrade over time.
-
Solution: Titrate the n-BuLi solution before use to determine its exact molarity.
-
-
Formation of Side Products:
-
Cause: Temperature rising too high during n-BuLi addition can lead to side reactions.
-
Solution: Maintain strict temperature control at -78 °C during the addition and subsequent stirring.
-
Cause: In the Vilsmeier-Haack reaction, multiple isomers may form.
-
Solution: Optimize reaction temperature and time. Careful purification will be necessary to isolate the desired product.
-
Conclusion
The synthesis of 2-Bromo-3-methoxy-6-methylbenzaldehyde is most reliably and regioselectively achieved through a lithium-halogen exchange of 2-bromo-4-methoxytoluene, followed by quenching with DMF. This method provides excellent control over the position of formylation. While the Vilsmeier-Haack reaction presents a viable alternative, it may offer different regioselectivity based on the electronic and steric effects of the aromatic substituents. Strict adherence to anhydrous and inert atmosphere techniques is paramount for the success of the organometallic protocol.
References
-
Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. ResearchGate. Available at: [Link]
- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis.
-
Decarboxylative formylation of aryl halides with glyoxylic acid by merging organophotoredox with palladium catalysis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters. Available at: [Link]
-
Duff reaction. Wikipedia. Available at: [Link]
-
Reimer–Tiemann reaction. Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Reimer-Tiemann Reaction. Master Organic Chemistry. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Reimer Tiemann Reaction Mechanism. BYJU'S. Available at: [Link]
-
Convenient method for the ortho-formylation of phenols. SciSpace. Available at: [Link]
-
The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar. Available at: [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity. RepHip UNR. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Bromination of 3-methoxy-6-methylbenzaldehyde
Introduction
The bromination of 3-methoxy-6-methylbenzaldehyde is a key transformation in the synthesis of various high-value intermediates for pharmaceuticals and materials science. While seemingly straightforward, this electrophilic aromatic substitution is frequently complicated by the formation of undesirable side products. The electronic interplay between the activating methoxy and methyl groups and the deactivating aldehyde group presents a significant challenge in achieving high regioselectivity and yield. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help researchers navigate the common pitfalls associated with this reaction and isolate the desired product with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields a mixture of isomeric products instead of a single bromo-benzaldehyde. Why is this happening and how can I improve selectivity?
A1: The formation of multiple isomers is the most common challenge and stems directly from the competing directing effects of the substituents on the aromatic ring.
The fundamental mechanism is an electrophilic aromatic substitution, where the bromine electrophile attacks the electron-rich benzene ring.[1][2] The position of this attack is governed by the existing substituents:
-
-OCH₃ (Methoxy group): A strong activating group that directs incoming electrophiles to the ortho and para positions (C2 and C4).[3]
-
-CH₃ (Methyl group): A weak activating group that also directs ortho and para (C5).
-
-CHO (Aldehyde group): A deactivating group that directs incoming electrophiles to the meta position (C4).[2][4]
This creates a complex regiochemical landscape where multiple positions are electronically activated for bromination. The final product distribution is a kinetic and thermodynamic balance influenced by steric hindrance and the specific reaction conditions employed.
Caption: Competing directing effects on the 3-methoxy-6-methylbenzaldehyde ring.
Troubleshooting & Optimization:
To enhance the formation of a specific isomer, such as the commercially available 2-Bromo-3-methoxy-6-methylbenzaldehyde[5], you must carefully control the reaction conditions. Lower temperatures and milder reagents often favor the thermodynamically most stable product by allowing the reaction to proceed through the lowest energy transition state.[3][6]
| Parameter | Recommendation for High Selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) is often preferred over Br₂.[6] | NBS provides a low, steady concentration of the bromine electrophile, which can suppress side reactions and improve regioselectivity compared to bulkier or more aggressive reagents.[3][7] |
| Temperature | Maintain low temperatures (e.g., 0 °C to room temp). | Reduces the overall reaction rate, amplifying the energetic differences between the transition states leading to different isomers, thus favoring the most stable pathway.[3][6] |
| Solvent | Use a polar solvent like acetonitrile (MeCN) or acetic acid. | Polar solvents can stabilize the charged intermediate (arenium ion) formed during electrophilic substitution and are less likely to promote unwanted radical pathways.[3][8] |
| Catalyst | Avoid strong Lewis acids (e.g., FeBr₃, AlCl₃) initially. | Strong catalysts can decrease selectivity by making the brominating agent overly reactive, leading to substitution at multiple sites. |
Q2: My analysis shows a significant amount of a di-brominated product. How can I prevent this over-bromination?
A2: Over-bromination occurs because the methoxy and methyl groups strongly activate the aromatic ring, making the mono-brominated product susceptible to a second electrophilic attack. [6][8]
Once the first bromine atom is added, the ring remains sufficiently activated for a subsequent bromination, especially if excess brominating agent is present or reaction times are too long.
Troubleshooting & Optimization:
Preventing over-bromination is primarily a matter of controlling the reaction kinetics and stoichiometry.
Caption: A workflow for diagnosing and resolving over-bromination issues.
-
Stoichiometric Control: Use no more than 1.0 to 1.1 equivalents of the brominating agent. An excess will inevitably lead to di-brominated byproducts.[6]
-
Slow Addition: Add the brominating agent slowly to the solution of the aldehyde.[6] This maintains a low instantaneous concentration of the electrophile, disfavoring multiple substitutions on the same molecule.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.
Q3: I used N-Bromosuccinimide (NBS) and the bromine ended up on the methyl group instead of the ring. What happened?
A3: You have inadvertently initiated a radical-mediated benzylic bromination instead of an electrophilic aromatic substitution.
NBS is a versatile reagent that can participate in two distinct bromination pathways. The pathway is determined by the reaction conditions.[8]
-
Benzylic Bromination (Wohl-Ziegler Reaction): Occurs via a free-radical chain mechanism. This pathway is favored by the presence of a radical initiator (like AIBN or benzoyl peroxide), UV light, and non-polar solvents (like CCl₄).[7][9][10][11][12] The reaction proceeds by abstracting a hydrogen atom from the benzylic position (the carbon attached to the ring), which forms a resonance-stabilized benzylic radical.[12]
-
Electrophilic Aromatic Bromination: Occurs via the arenium ion mechanism. This pathway is favored in polar solvents and requires the absence of radical initiators.[3][8]
| Feature | Aromatic Bromination (Desired) | Benzylic Bromination (Side Product) |
| Mechanism | Electrophilic Substitution | Free Radical Substitution |
| Reagent | NBS | NBS |
| Solvent | Polar (Acetonitrile, Acetic Acid) | Non-polar (Carbon Tetrachloride, Cyclohexane) |
| Initiator | None . Reaction must be protected from light. | Required . UV light or a radical initiator (AIBN). |
| Product | Bromine on the aromatic ring. | Bromine on the methyl group (forming a benzyl bromide). |
To ensure aromatic bromination with NBS, you must perform the reaction in a polar solvent and rigorously exclude light and radical initiators. [8]
Q4: What is the most effective method for purifying the desired bromo-isomer from the side products?
A4: For separating a mixture of structural isomers and other byproducts, column chromatography is the most robust and widely used technique. [6][13]
The choice of purification method depends on the physical properties of the products and impurities.
Caption: Decision tree for selecting a purification strategy.
-
Column Chromatography: This is the most effective method for separating isomers, which often have very similar polarities.[13][14][15] A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) is typically used to separate the desired product from unreacted starting material and isomeric or over-brominated byproducts.[6][13]
-
Recrystallization: If the crude product is a solid and one isomer is significantly more abundant than the others, recrystallization can be an excellent final purification step to achieve very high purity (>99%).[13] However, it is often less effective at removing large quantities of impurities with similar solubility.
-
Preparative HPLC: For very difficult separations or when very high purity is required on a small scale, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[13][16]
Experimental Protocols
Protocol 1: Regioselective Aromatic Bromination using NBS
This protocol is designed to favor electrophilic aromatic substitution and minimize benzylic bromination and over-bromination.
Materials:
-
3-methoxy-6-methylbenzaldehyde (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)[3]
-
Acetonitrile (MeCN)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask wrapped in aluminum foil to exclude light, dissolve 3-methoxy-6-methylbenzaldehyde (1.0 eq) in acetonitrile (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC every 15-30 minutes.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
TLC plates and chamber
Procedure:
-
Determine Eluent System: Using TLC, find a solvent system (e.g., 95:5 Hexane:EtOAc) that provides good separation (Rf difference > 0.1) between the desired product and major impurities. The desired product should have an Rf of ~0.2-0.3.
-
Pack the Column: Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elute the Column: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified bromo-3-methoxy-6-methylbenzaldehyde.
References
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Center for Biotechnology Information. [Link]
-
Electrophilic Substitution of Arenes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
-
Solved: Bromination of benzaldehyde is the type of reaction A. Electrophilic addition B. Nucleophi [Chemistry]. Gauth. [Link]
-
Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. IRIS. [Link]
-
Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]
-
A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry. [Link]
-
10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®. [Link]
-
Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]
-
Electrophilic Bromination of Benzaldehyde – Reaction Coordinates. Course Hero. [Link]
-
Solved 2. Write the complete mechanism of bromination of. Chegg. [Link]
-
Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. ResearchGate. [Link]
-
Carbon tetrachloride free benzylic brominations of methyl aryl halides. ResearchGate. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. University of Toronto. [Link]
-
Allylic position and benzylic position bromination. Chemia. [Link]
-
NBS Benzylic Bromination of Alkylbenzene Compounds. YouTube. [Link]
-
2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. [Link]
-
Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. PrepChem.com. [Link]
-
Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. National Center for Biotechnology Information. [Link]
-
How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?. ResearchGate. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. MDPI. [Link]
-
Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. [Link]
- Selective bromination of aromatic compounds.
Sources
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- 2. Solved: Bromination of benzaldehyde is the type of reaction A. Electrophilic addition B. Nucleophi [Chemistry] [gauthmath.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
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Technical Support Center: Troubleshooting Low Yield in Suzuki-Miyaura Coupling of 2-Bromo-3-methoxy-6-methylbenzaldehyde
Welcome to the Advanced Technical Support Guide for cross-coupling sterically hindered, functionally sensitive aryl halides. This guide is designed for researchers and drug development professionals facing bottlenecks in the Suzuki-Miyaura coupling of 2-bromo-3-methoxy-6-methylbenzaldehyde .
By synthesizing mechanistic causality with field-proven protocols, this document provides a self-validating framework to overcome the unique steric and electronic challenges of this substrate.
Mechanistic Root Cause Analysis (The "Why")
When coupling 2-bromo-3-methoxy-6-methylbenzaldehyde, you are navigating a highly constrained chemical environment. Low yields are rarely due to a single variable; rather, they stem from a compounding failure across three mechanistic bottlenecks:
-
Severe Steric Hindrance (The Di-Ortho Effect): The C2-bromide is flanked by an aldehyde group (C1) and a methoxy group (C3). This di-ortho substitution creates a massive steric shield. While the electron-withdrawing nature of the aldehyde theoretically accelerates the initial oxidative addition, the physical bulk severely impedes the incoming palladium catalyst. More critically, it chokes the transmetalation step, as the bulky boronic acid struggles to access the crowded Ar-Pd(II)-Br intermediate.
-
Aldehyde Sensitivity & Base-Induced Degradation: Suzuki couplings require a base to activate the boronic acid into a reactive boronate species. However, the ortho-aldehyde is highly sensitive to strong bases (e.g., NaOH, KOH) at elevated temperatures, leading to competitive Cannizzaro disproportionation or aldol condensations. Furthermore, the aldehyde oxygen can coordinate to the palladium center, displacing weaker phosphine ligands and poisoning the catalyst.
-
Protodeboronation: Because transmetalation is sterically delayed, the boronic acid remains exposed to the basic, aqueous reaction environment for an extended period. This kinetic mismatch leads to competitive protodeboronation (cleavage of the C-B bond), destroying your coupling partner before it can react.
Interactive Troubleshooting FAQs
Q1: My LC-MS shows mostly unreacted 2-bromo-3-methoxy-6-methylbenzaldehyde even after 24 hours at 90°C. Why isn't the reaction initiating? Causality & Solution: The oxidative addition is failing because your catalyst system lacks the necessary electron density and steric bulk to force its way into the crowded C-Br bond. Standard ligands like PPh₃ or dppf are insufficient for di-ortho substituted substrates. Action: Switch to a Buchwald-type dialkylbiaryl phosphine ligand, such as SPhos , XPhos , or the highly active HFTPhos . The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl framework prevents the formation of inactive PdL2 complexes, keeping the highly active mono-ligated PdL species available for the catalytic cycle.
Q2: The starting material is fully consumed, but my product yield is only 15%. The crude NMR shows a complex mixture of byproducts. What went wrong? Causality & Solution: If the starting material is consumed but the product is absent, the aldehyde is likely degrading. Strong bases (like Na₂CO₃ or NaOH) at high temperatures cause the aldehyde to undergo Cannizzaro reactions. Action: Transition to a milder base. Anhydrous K₃PO₄ or Cs₂CO₃ in a solvent system like 1,4-Dioxane/Water provides sufficient basicity to activate the boronic acid without destroying the sensitive aldehyde functionality.
Q3: I see debrominated starting material (3-methoxy-6-methylbenzaldehyde) and homocoupled boronic acid. How do I prevent this? Causality & Solution: Debromination (hydrodehalogenation) occurs when the Pd(II) intermediate is reduced by the solvent or ligand before transmetalation can occur. Homocoupling indicates that the boronic acid is oxidizing and coupling with itself because transmetalation is too slow. Action: To mitigate this kinetic mismatch, use a boronic acid pinacol ester (BPin) instead of a free boronic acid, and employ a slow-addition technique (via syringe pump). This keeps the steady-state concentration of the boron species low, forcing it to react with the Pd(II) intermediate rather than degrading or homocoupling.
Data Presentation: Catalyst & Base Optimization Matrix
To facilitate rapid optimization, the following table summarizes the causal relationship between reaction conditions and expected experimental outcomes for di-ortho substituted benzaldehydes.
| Catalyst / Ligand System | Base | Solvent System | Mechanistic Outcome | Expected Yield |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Failed oxidative addition; Aldehyde degradation. | < 10% |
| Pd(dppf)Cl₂ | KOH | 1,4-Dioxane/H₂O | Severe Cannizzaro side-reactions; Protodeboronation. | 15 - 25% |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Excellent oxidative addition; Aldehyde preserved. | 85 - 95% |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | High turnover number; Minimal protodeboronation. | > 90% |
| Pd(OAc)₂ / HFTPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Accelerated reductive elimination for extreme bulk. | > 95% |
Visualizing the Bottlenecks and Workflows
Catalytic cycle highlighting steric and transmetalation bottlenecks in hindered Suzuki couplings.
Decision tree for troubleshooting low yields in sterically hindered Suzuki-Miyaura couplings.
Optimized Self-Validating Protocol
This protocol is engineered as a self-validating system. It incorporates built-in analytical checkpoints to ensure the chemical environment remains viable throughout the reaction.
Objective: Achieve >85% yield utilizing a bulky Buchwald ligand and mild base to protect the aldehyde.
Materials:
-
2-Bromo-3-methoxy-6-methylbenzaldehyde (1.0 equiv, 1.0 mmol)
-
Arylboronic acid pinacol ester (1.5 equiv, 1.5 mmol)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (anhydrous, finely ground) (2.0 equiv, 2.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (10:1 v/v, degassed via freeze-pump-thaw), 10 mL.
-
Internal Standard: Biphenyl (0.1 equiv) for quantitative LC-MS tracking.
Step-by-Step Methodology:
-
System Purging (Crucial for Pd(0) stability): Add the aryl bromide, boronic ester, Pd(OAc)₂, SPhos, K₃PO₄, and the biphenyl internal standard to an oven-dried Schlenk flask. Evacuate and backfill with Argon (repeat 3x).
-
Causality: Oxygen rapidly oxidizes electron-rich phosphines like SPhos, killing the active catalyst before oxidative addition can occur.
-
-
Solvent Addition & Initiation: Add the degassed 1,4-Dioxane and H₂O via syringe. Heat the mixture to 80°C under vigorous stirring (800 rpm).
-
Validation Check: The solution should transition from yellow/orange to a deep red/brown within 15 minutes. This visual cue indicates the successful reduction of Pd(II) to the active Pd(0)L₁ species.
-
-
Kinetic Monitoring: At t = 2 hours, withdraw a 50 µL aliquot under an Argon counter-flow. Quench in EtOAc/H₂O, and analyze the organic layer via LC-MS.
-
Validation Check: Compare the substrate peak area to the biphenyl internal standard. You should observe >50% conversion. If the aldehyde peak shows a mass shift of +16 (oxidation) or disproportionation, the system is too basic or oxygen has ingressed.
-
-
Completion and Workup: After 12–16 hours, cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts.
-
Causality: Removing palladium species early prevents product degradation and aldehyde coordination during concentration.
-
-
Purification: Wash the organic filtrate with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
References
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. LibreTexts.[Link]
- Korenaga, T., et al. (2025). *Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-3-methoxy-6-methylbenzaldehyde
Welcome to the technical support center for cross-coupling reactions involving 2-bromo-3-methoxy-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this sterically hindered and electronically distinct substrate. Here, we synthesize technical accuracy with field-proven insights to address specific challenges you may encounter during your experiments.
I. Understanding the Substrate: 2-Bromo-3-methoxy-6-methylbenzaldehyde
The structure of 2-bromo-3-methoxy-6-methylbenzaldehyde presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. The presence of two ortho-substituents (bromo and methyl groups) to the aldehyde functionality creates significant steric hindrance around the reaction center. Additionally, the electron-donating nature of the methoxy and methyl groups increases the electron density of the aromatic ring, which can impact the oxidative addition step in the catalytic cycle. The aldehyde group itself can be sensitive to certain reaction conditions, particularly strong bases and high temperatures.
A successful cross-coupling strategy for this substrate hinges on a catalyst system that can overcome these steric and electronic hurdles while preserving the delicate aldehyde functionality.
II. Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with 2-bromo-3-methoxy-6-methylbenzaldehyde, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Potential Causes:
-
Inefficient Oxidative Addition: The electron-rich nature and steric hindrance of the aryl bromide can make the initial oxidative addition of the palladium catalyst to the carbon-bromine bond the rate-limiting step.[1]
-
Catalyst Deactivation: The palladium catalyst may be deactivating prematurely, often indicated by the formation of palladium black. This can be caused by exposure to oxygen or impurities.[1]
-
Inappropriate Ligand Choice: The ligand may not be suitable for activating the sterically hindered and electron-rich substrate.
-
Insufficient Base Strength: The base may not be strong enough to effectively participate in the transmetalation step of the catalytic cycle.[2]
Solutions:
| Solution | Rationale |
| Employ Bulky, Electron-Rich Ligands: | Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) increase electron density on the palladium center, facilitating oxidative addition.[1][3][4] |
| Use a More Stable Precatalyst: | Consider using pre-formed palladium complexes, which can be more stable and active than catalysts generated in situ. |
| Rigorous Degassing: | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst oxidation.[1] |
| Screen a Range of Bases: | For sterically hindered substrates, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][2] |
Issue 2: Formation of Significant Side Products (e.g., Dehalogenation, Homocoupling)
Potential Causes:
-
Dehalogenation (Protodebromination): The aryl bromide is reduced to the corresponding benzaldehyde derivative, replacing the bromine with a hydrogen atom. This can be promoted by certain bases, solvents, or impurities.
-
Homocoupling of the Coupling Partner: The boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling) can couple with itself, consuming the reagent and reducing the desired product yield.
-
Aldehyde-Related Side Reactions: The aldehyde group may undergo side reactions such as aldol condensation, particularly in the presence of strong bases.
Solutions:
| Solution | Rationale |
| Optimize Base and Solvent: | Avoid strong, nucleophilic bases if aldehyde side reactions are observed. For dehalogenation concerns, consider switching from a protic solvent (like an alcohol) to an aprotic solvent such as dioxane, THF, or toluene.[5] |
| Control Reaction Temperature: | Higher temperatures can sometimes favor side reactions. Try running the reaction at the lowest effective temperature.[5] |
| Adjust Stoichiometry: | Using a slight excess of the boronic acid or alkyne can sometimes help to drive the desired cross-coupling reaction and minimize homocoupling of the aryl bromide. |
| Copper-Free Sonogashira Conditions: | In Sonogashira coupling, the use of a copper co-catalyst can promote alkyne homocoupling (Glaser coupling). Employing copper-free conditions can mitigate this side reaction.[6] |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in cross-coupling reactions.
III. Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for 2-bromo-3-methoxy-6-methylbenzaldehyde?
A1: Suzuki-Miyaura, Heck, and Sonogashira couplings are all viable options. The choice often depends on the desired functionality to be introduced.
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) bonds (biaryls) or C(sp²)-C(sp³) bonds. It is known for its broad functional group tolerance and the commercial availability of a wide range of boronic acids.[7][8]
-
Heck Reaction: Used for the coupling of aryl halides with alkenes to form substituted alkenes.[9] The regioselectivity can be influenced by the electronic nature of the alkene.[10]
-
Sonogashira Coupling: Specifically for the formation of C(sp²)-C(sp) bonds, creating aryl alkynes.[6] This reaction is highly valuable in the synthesis of complex natural products and materials.[6][11]
Q2: What are the key considerations for catalyst selection for a Suzuki-Miyaura coupling with this substrate?
A2: Due to the steric hindrance and electron-rich nature of the substrate, a highly active catalyst system is required.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts are common choices.[7] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is also frequently used.[12]
-
Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands are generally the most effective.[1][3] Buchwald ligands such as SPhos and XPhos have demonstrated excellent performance in coupling sterically hindered aryl bromides.[1][12] Trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) are also a good choice.[8]
-
Base: A moderately strong to strong, non-nucleophilic base is preferred to avoid side reactions with the aldehyde. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent candidates.[2][12]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used.[13][14][15][16] The choice of solvent can influence reaction rates and selectivity.[14][15][16]
Q3: How can I optimize a Heck reaction with 2-bromo-3-methoxy-6-methylbenzaldehyde?
A3: For a successful Heck reaction with this challenging substrate, consider the following:
-
Catalyst System: A common catalyst is palladium(II) acetate with a phosphine ligand.[7] For electron-rich aryl bromides, more electron-rich and sterically demanding phosphines can improve catalyst activity and stability.[7][17] N-heterocyclic carbene (NHC) palladium complexes are also highly effective, especially for hindered substrates.[7][17]
-
Base: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used.[7] Inorganic bases such as sodium acetate or potassium carbonate can also be employed.[7] The choice of base can influence the regioselectivity of the reaction.[7]
-
Alkene Partner: The reactivity of the alkene is important. Electron-deficient alkenes, such as acrylates, tend to react more readily.[9]
Q4: What are the best practices for setting up a Sonogashira coupling with this substrate?
A4: The Sonogashira coupling typically involves a palladium catalyst and a copper(I) co-catalyst.[18]
-
Palladium Catalyst: Standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) can be effective.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.
-
Base: An amine base, such as triethylamine or diethylamine, is typically used and often serves as the solvent as well.[6]
-
Copper-Free Conditions: To avoid the potential for alkyne homocoupling, a copper-free Sonogashira protocol can be employed.[6] These systems often require a different ligand and base combination.
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent oxidative homocoupling of the alkyne.[6]
IV. Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Screening
This protocol is a starting point for optimizing the Suzuki-Miyaura coupling of 2-bromo-3-methoxy-6-methylbenzaldehyde with a generic arylboronic acid.
Materials:
-
2-Bromo-3-methoxy-6-methylbenzaldehyde (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, 5 mL)
Procedure:
-
To a dry Schlenk tube, add 2-bromo-3-methoxy-6-methylbenzaldehyde, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst System Comparison for Suzuki Coupling
The following table provides a starting point for catalyst system selection based on typical results for sterically hindered aryl bromides.[12]
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 90-98 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 92-99 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 75-90 |
Note: These are generalized conditions and may require optimization for your specific coupling partners.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
V. References
-
Barder, T. E., et al. (2005). Buchwald-Hartwig amination on the solid phase. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. jmcct.com [jmcct.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. diva-portal.org [diva-portal.org]
- 11. DSpace [repository.kaust.edu.sa]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-3-methoxy-6-methylbenzaldehyde
Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-Bromo-3-methoxy-6-methylbenzaldehyde (CAS: 1780038-16-5). As a highly substituted aromatic building block, scaling up this molecule presents a classic synthetic bottleneck: regioselectivity .
This guide provides a field-proven, self-validating workflow designed for researchers and drug development professionals to bypass poor yields and tedious purifications associated with standard bromination methods.
The Regioselectivity Challenge: Causality & Mechanism
To synthesize 2-bromo-3-methoxy-6-methylbenzaldehyde, the logical starting material is 3-methoxy-6-methylbenzaldehyde . However, standard electrophilic bromination (e.g., using Br₂/AcOH or NBS/DMF) routinely fails to deliver the desired product in scalable yields.
The Causality: In 3-methoxy-6-methylbenzaldehyde, the methoxy group at C3 is a strong ortho/para director. The para position (C6) is blocked by the methyl group, leaving the two ortho positions: C2 and C4 .
-
Position C2 is flanked by the methoxy group and the bulky formyl group, creating severe steric hindrance.
-
Position C4 is adjacent to a small hydrogen atom, making it kinetically and thermodynamically accessible.
As a result, standard electrophilic bromination overwhelmingly favors the unwanted 4-bromo isomer . To synthesize the 2-bromo target, we must override the intrinsic electronic and steric preferences of the ring.
The Solution: Palladium-Catalyzed Directed C–H Activation
To force bromination at the sterically hindered C2 position, we utilize a transient O-methyloxime directing group [1]. The oxime nitrogen coordinates to a Pd(II) catalyst, bringing the metal center into direct proximity with the ortho C–H bonds (C2 and C6). Because C6 is blocked by the methyl group, the palladium catalyst exclusively activates the C2 position, delivering >99:1 regioselectivity.
Pd-catalyzed directed ortho-bromination workflow for regioselective synthesis.
Quantitative Process Comparison
The table below summarizes the critical metrics when transitioning from standard electrophilic bromination to the directed C–H activation workflow.
| Metric | Standard Electrophilic Bromination | Pd-Catalyzed Directed C–H Bromination |
| Reagents | Br₂ / AcOH or NBS / DMF | Pd(OAc)₂ (5 mol%), NBS, AcOH |
| Regioselectivity (C2 : C4) | ~ 15 : 85 | > 99 : 1 |
| Overall Yield (Target) | < 15% (after difficult separation) | 75 - 82% (over 3 steps) |
| Purification Requirement | Preparative HPLC / Strict Chromatography | Simple crystallization / Filtration |
| Scalability | Poor (High E-factor, waste generation) | Excellent (Self-directing, high atom economy) |
Validated Experimental Protocols
This three-step protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: Synthesis of the O-Methyloxime Directing Group
-
Charge: To a reactor, add 3-methoxy-6-methylbenzaldehyde (1.0 equiv) and absolute ethanol (5 volumes).
-
Reagents: Add O-methylhydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv).
-
Reaction: Heat the suspension to reflux (75–80 °C) for 3 hours.
-
IPC Validation: Analyze via TLC (Hexanes/EtOAc 4:1) or GC-MS. The reaction is complete when the aldehyde signal is fully consumed.
-
Workup: Concentrate the solvent in vacuo. Partition the residue between EtOAc and H₂O. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the oxime intermediate quantitatively.
Step 2: Pd-Catalyzed ortho-Bromination
-
Charge: Dissolve the oxime intermediate (1.0 equiv) in glacial acetic acid or 1,2-dichloroethane (DCE) (10 volumes).
-
Catalyst & Oxidant: Add Pd(OAc)₂ (5 mol%) and N-bromosuccinimide (NBS) (1.15 equiv).
-
Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (N₂ or Argon) for 12–16 hours.
-
IPC Validation: Analyze via HPLC. The chromatogram must show the disappearance of the starting oxime and the emergence of a single monobrominated peak. Note: The absence of a secondary brominated peak validates the >99:1 regioselectivity.
-
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove precipitated palladium black. Concentrate the filtrate.
Step 3: Deprotection to Target Aldehyde
-
Charge: Dissolve the crude brominated oxime in a mixture of THF and H₂O (1:1, 10 volumes).
-
Reagents: Add 37% aqueous HCl (5.0 equiv) and 37% aqueous formaldehyde (HCHO) (10.0 equiv). Mechanistic note: Formaldehyde acts as a highly reactive electrophilic scavenger to drive the oxime hydrolysis equilibrium forward.
-
Reaction: Heat to 60 °C for 4–6 hours.
-
IPC Validation: Analyze an aliquot via ¹H-NMR. Validation is confirmed by the disappearance of the oxime N-OCH₃ singlet (~3.9 ppm) and the reappearance of the characteristic aldehyde proton singlet at ~10.3 ppm.
-
Workup: Extract with dichloromethane (DCM). Wash the organic phase carefully with saturated NaHCO₃ until pH 7 is reached. Dry, concentrate, and recrystallize from heptane/EtOAc to afford pure 2-Bromo-3-methoxy-6-methylbenzaldehyde .
Troubleshooting FAQs
Q: Why did my Pd-catalyzed bromination stall at 40-50% conversion? A: This is typically caused by catalyst poisoning or degraded oxidant. NBS degrades over time upon exposure to moisture, releasing Br₂ and succinimide. Ensure your NBS is freshly recrystallized (from water) and dried. Additionally, ensure strict inert atmosphere conditions during the initial heating ramp to prevent premature Pd(II) reduction to inactive Pd(0) before the palladacycle can form.
Q: Can I use a different directing group, such as a standard imine or hydrazone? A: It is highly discouraged for this specific matrix. O-methyloximes are uniquely stable under the oxidative conditions required for C–H bromination (Pd(II)/Pd(IV) catalytic cycle) [1]. Standard imines are prone to premature hydrolysis in the presence of trace moisture and acidic byproducts generated by NBS, which will immediately halt the directed catalysis and lead to unselective background bromination.
Q: How do I ensure palladium limits are within acceptable API guidelines (<10 ppm) during scale-up? A: Post-bromination (End of Step 2), do not rely solely on Celite filtration. Treat the organic phase with a functionalized silica metal scavenger (e.g., SiliaBond® Thiol or equivalent) at 40 °C for 2 hours prior to filtration. The strong affinity of the thiol groups for Pd will reliably strip the metal down to single-digit ppm levels.
References
-
Dubost, E.; Fossey, C.; Cailly, T.; Rault, S.; Fabis, F. "Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C-H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes." Journal of Organic Chemistry, 2011. Available at:[Link]
Validation & Comparative
Comparative Yield Analysis of Formylation Methods for the Parent Phenol: A Technical Guide
The formylation of the parent phenol ( C6H5OH ) to yield salicylaldehyde (2-hydroxybenzaldehyde) is a foundational transformation in organic synthesis, serving as a critical gateway for the development of pharmaceuticals, agrochemicals, and fine fragrances 1[1]. However, achieving high regioselectivity while suppressing over-reaction (such as resinification or diformylation) remains a persistent challenge at the bench.
As a Senior Application Scientist, selecting the appropriate formylation protocol requires moving beyond basic reaction schemes to understand the thermodynamic and kinetic causality driving each method. This guide objectively compares four primary formylation methodologies—Reimer-Tiemann, Duff, Casiraghi, and Rieche—analyzing the mechanistic reasons behind their experimental yields and providing self-validating protocols for bench scientists.
Mechanistic Divergence & Causality
The yield of a phenol formylation reaction is directly dictated by how the electrophile is generated and how the transition state is organized.
-
Uncoordinated Electrophilic Attack (e.g., Reimer-Tiemann): Relies on the generation of highly reactive, uncoordinated intermediates like dichlorocarbene. Because the intermediate is free in solution, it is prone to side reactions (hydrolysis) and polymerization, leading to notoriously low yields 2[2].
-
Directed Metal-Chelation (e.g., Casiraghi): Utilizes a metal halide (such as MgCl2 or SnCl4 ) as a structural template. The metal coordinates both the phenoxide oxygen and the formylating agent (paraformaldehyde), pre-organizing the transition state for an exclusive ortho-attack. This suppresses polyformylation and drives yields upward of 80% 3[3].
Mechanistic divergence and yield outcomes of phenol ortho-formylation pathways.
Comparative Yield & Performance Matrix
The following table summarizes the quantitative performance of the four primary formylation methods when applied to the parent phenol.
| Formylation Method | Primary Reagents | Regioselectivity | Typical Yield (%) | Mechanistic Causality for Yield |
| Casiraghi | (CH2O)n , MgCl2/Et3N | Strict Ortho | 80 - 95% | Metal-templated transition state prevents para-attack and suppresses resinification 4[4]. |
| Rieche | Cl2CHOMe , TiCl4 | Ortho / Para | 75 - 90% | Highly electrophilic cation generation ensures complete conversion, though diformylation can occur if stoichiometry is imprecise 5[5]. |
| Modified Duff | HMTA, TFA | Ortho / Para | 40 - 70% | Iminium ion intermediate is stable but requires harsh acidic hydrolysis (TFA) to liberate the aldehyde, causing moderate product loss 6[6]. |
| Reimer-Tiemann | CHCl3 , NaOH | Strict Ortho | 30 - 50% | Biphasic reaction conditions and extreme reactivity of dichlorocarbene lead to rapid competitive hydrolysis to formate 2[2]. |
Detailed Methodologies & Self-Validating Protocols
A. The Casiraghi Formylation (Skattebøl Modification)
For bench chemists requiring maximum yield and strict ortho-selectivity, the Casiraghi reaction is the optimal choice. By utilizing anhydrous magnesium dichloride and triethylamine, this method avoids the use of toxic heavy metals or carcinogenic solvents 7[7].
Step-by-Step Protocol:
-
Chelation: In a flame-dried flask under inert atmosphere, dissolve phenol (1.0 equiv) in anhydrous toluene. Add anhydrous MgCl2 (1.5 equiv) and triethylamine (3.0 equiv).
-
Self-Validation: The formation of the magnesium phenoxide complex is visually validated by a distinct color change (often turning pale yellow) and the dissolution of the suspended metal halide.
-
-
Formylation: Add paraformaldehyde (2.5 equiv) in one portion. Heat the mixture to reflux (approx. 100°C) for 3-5 hours.
-
Causality: The excess paraformaldehyde is required because it acts as both the formyl source and the hydride acceptor in the concurrent metal-directed Cannizzaro-type disproportionation.
-
-
Acidic Quench: Cool the reaction to room temperature and slowly quench with 10% aqueous HCl.
-
Self-Validation: The acidic quench breaks the robust metal-chelate. Successful liberation of the free aldehyde is confirmed when the organic and aqueous layers sharply separate without persistent emulsions.
-
-
Isolation: Extract the aqueous layer with diethyl ether or dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate.
Step-by-step experimental workflow for the high-yield Casiraghi formylation of phenol.
B. The Rieche Formylation
The Rieche formylation is highly effective, particularly if the phenol is substituted with electron-donating groups. It uses dichloromethyl methyl ether activated by TiCl4 8[8].
Step-by-Step Protocol:
-
Activation: Dissolve phenol in anhydrous DCM and cool to 0°C under nitrogen. Add TiCl4 (2.2 equiv) dropwise.
-
Causality: TiCl4 coordinates with the phenolic oxygen, enhancing the electrophilicity of the incoming reagent and heavily favoring ortho-regioselectivity over para-substitution.
-
-
Electrophilic Addition: Add dichloromethyl methyl ether (1.0 equiv) slowly over 15 minutes. Stir for 1-2 hours.
-
Self-Validation: The evolution of HCl gas (which can be monitored via a bubbler) confirms the active electrophilic aromatic substitution is taking place.
-
-
Quench: Pour the mixture over ice-water and extract with DCM.
C. The Reimer-Tiemann Reaction
While largely superseded by modern methods due to its ~40% yield, the Reimer-Tiemann reaction remains a cost-effective, scalable method for industrial applications where raw materials are cheap 2[2].
Step-by-Step Protocol:
-
Phenoxide Generation: Dissolve phenol in a concentrated aqueous NaOH solution and heat to 70°C.
-
Carbene Generation: Add chloroform ( CHCl3 ) dropwise.
-
Causality: The biphasic nature of the reaction requires vigorous mechanical stirring. The base deprotonates chloroform to generate the highly reactive dichlorocarbene intermediate in situ.
-
-
Isolation via Steam Distillation: Acidify the mixture with H2SO4 .
-
Self-Validation: Salicylaldehyde forms a strong intramolecular hydrogen bond, making it highly steam-volatile. Successful isolation is validated when the ortho-product distills over with water, leaving the non-volatile para-isomer and polymeric resins behind in the reaction flask.
-
Conclusion
For modern pharmaceutical and fine chemical synthesis, the Casiraghi formylation is the undisputed method of choice for the parent phenol, offering unparalleled ortho-selectivity and yields >80%. The Rieche formylation serves as a powerful alternative for highly electron-rich derivatives, while the Duff and Reimer-Tiemann reactions are best reserved for specific industrial scale-ups where reagent cost outweighs the penalty of low atom economy.
References
-
Grokipedia. "Casiraghi formylation."[Link]
-
Allen. "Reimer Tiemann Reaction Mechanism: Conditions & Applications." [Link]
-
The Journal of Organic Chemistry. "Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes." [Link]
-
Acta Chemica Scandinavica. "Convenient Method for the ortho-Formylation of Phenols."[Link]
-
Journal of the Chemical Society, Perkin Transactions 1. "Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes." [Link]
-
MDPI / NIH. "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations." [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. allen.in [allen.in]
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- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromo-3-methoxy-6-methylbenzaldehyde and Its Isomers
Introduction
Substituted benzaldehydes are foundational pillars in the edifice of modern organic synthesis, serving as versatile precursors for pharmaceuticals, agrochemicals, and advanced materials. The reactivity of these aromatic aldehydes is not monolithic; it is exquisitely modulated by the nature and position of substituents on the benzene ring. This guide provides a detailed comparative analysis of the reactivity of 2-Bromo-3-methoxy-6-methylbenzaldehyde and three of its structural isomers. We will dissect how the subtle repositioning of the bromo, methoxy, and methyl groups profoundly alters the chemical behavior of both the aldehyde functional group and the carbon-bromine bond. This analysis is designed for researchers, scientists, and drug development professionals, offering insights grounded in mechanistic principles and supported by detailed experimental protocols to guide synthetic strategy and reaction optimization.
The isomers under consideration are:
-
Compound A: 2-Bromo-3-methoxy-6-methylbenzaldehyde (The Target Compound)
-
Compound B: 4-Bromo-3-methoxy-2-methylbenzaldehyde
-
Compound C: 5-Bromo-2-methoxy-4-methylbenzaldehyde
-
Compound D: 3-Bromo-4-methoxy-5-methylbenzaldehyde
Our investigation will focus on two primary axes of reactivity: nucleophilic attack at the aldehyde's electrophilic carbonyl carbon and palladium-catalyzed cross-coupling at the carbon-bromine bond.
Section 1: The Interplay of Electronic and Steric Effects
The reactivity of a substituted benzaldehyde is governed by a delicate balance of electronic and steric effects imparted by its substituents.[1] The aldehyde group (-CHO) itself is a moderate deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-M) effects.[2] This withdrawal increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[3][4][5]
-
Methoxy Group (-OCH₃): This group exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) due to the electronegativity of oxygen, but strongly electron-donating through resonance (+M) because of the lone pairs on the oxygen atom that can delocalize into the ring.[6] The resonance effect is typically dominant, making the methoxy group an overall activating group.
-
Methyl Group (-CH₃): An electron-donating group through a positive inductive effect (+I) and hyperconjugation. It modestly increases the electron density of the ring.
-
Bromo Group (-Br): Halogens are a unique class. They are deactivating due to a strong electron-withdrawing inductive effect (-I) but are ortho, para-directing in electrophilic substitutions because of a weaker, opposing resonance effect (+M) from their lone pairs.[7]
Steric hindrance also plays a critical role. Bulky groups adjacent (in the ortho position) to a reactive center can impede the approach of a nucleophile or catalyst, slowing down reaction rates irrespective of electronic influences.[8][9]
Predicted Reactivity Profile of the Isomers:
-
Compound A (2-Bromo-3-methoxy-6-methylbenzaldehyde): The aldehyde group is flanked by two substituents (bromo and methyl), creating significant steric hindrance. This is expected to decrease the rate of reactions at the carbonyl. The bromo group is ortho to the aldehyde, enhancing its electron-withdrawing pull and increasing the carbonyl carbon's electrophilicity.
-
Compound B (4-Bromo-3-methoxy-2-methylbenzaldehyde): The aldehyde is ortho to a methyl group, introducing steric hindrance. The bromo group is para to the aldehyde, exerting a strong electron-withdrawing inductive effect, which should enhance carbonyl reactivity.
-
Compound C (5-Bromo-2-methoxy-4-methylbenzaldehyde): The aldehyde has only one ortho substituent (methoxy), suggesting moderate steric hindrance. The bromo group is meta to the aldehyde, where its electron-withdrawing inductive effect is felt, but its resonance effect does not directly oppose the aldehyde's pull.
-
Compound D (3-Bromo-4-methoxy-5-methylbenzaldehyde): The aldehyde is sterically unhindered with no ortho substituents. The bromo group is meta, and the strongly donating methoxy group is para. The para-methoxy group will decrease the electrophilicity of the carbonyl carbon, likely making this isomer the least reactive in nucleophilic additions.
Section 2: Comparative Reactivity in Nucleophilic Addition: The Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the nucleophilic addition of an active methylene compound to an aldehyde.[3] The reaction rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.[3][4] Electron-withdrawing groups on the benzaldehyde ring accelerate the reaction, while electron-donating groups retard it.[3][4]
Experimental Protocol: Comparative Knoevenagel Condensation
Objective: To compare the reaction rates and yields of the four isomers in a Knoevenagel condensation with malononitrile.
Materials:
-
Isomers A, B, C, and D (0.5 mmol each)
-
Malononitrile (0.5 mmol, 1.0 equiv)
-
Piperidine (catalytic amount, ~0.05 mmol)
-
Ethanol (solvent)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In four separate, identical round-bottom flasks, dissolve each benzaldehyde isomer (0.5 mmol) in 5 mL of ethanol.
-
Reagent Addition: To each flask, add malononitrile (0.5 mmol).
-
Initiation: Add a catalytic amount of piperidine to each flask simultaneously while stirring at room temperature. Start a timer for each reaction.
-
Monitoring: Spot each reaction mixture on a TLC plate at regular intervals (e.g., every 15 minutes) alongside the starting benzaldehyde isomer to monitor the progress of the reaction.[3]
-
Work-up: Upon completion (as determined by the consumption of the starting aldehyde via TLC), cool the reaction mixture in an ice bath to precipitate the product.
-
Isolation and Analysis: Collect the solid product by filtration, wash with cold ethanol, and dry.[3] Record the time to completion and the isolated yield for each isomer.
Caption: Workflow for the comparative Knoevenagel condensation experiment.
Predicted Outcome and Data Summary
| Compound | Key Structural Features | Predicted Reactivity | Predicted Yield |
| A | Aldehyde is ortho to -Br and -CH₃ (sterically hindered) | Moderate | Moderate |
| B | Aldehyde is ortho to -CH₃; -Br is para (strong -I effect) | High | High |
| C | Aldehyde is ortho to -OCH₃; -Br is meta | Moderate-Low | Moderate-Low |
| D | Aldehyde is unhindered; -OCH₃ is para (strong +M effect) | Low | Low |
Rationale:
-
Compound B is predicted to be the most reactive. The powerful electron-withdrawing inductive effect of the para-bromo group significantly increases the electrophilicity of the carbonyl carbon, outweighing the steric hindrance from the ortho-methyl group.
-
Compound D is predicted to be the least reactive. The strong electron-donating resonance effect of the para-methoxy group deactivates the aldehyde towards nucleophilic attack.
-
Compound A 's reactivity is enhanced by the ortho-bromo group but severely impeded by steric hindrance from two adjacent substituents, leading to a moderate outcome.
-
Compound C experiences less steric hindrance than A and B, but the electronic effects are less pronounced than in B and D, placing it in the middle of the reactivity spectrum.
Section 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species, catalyzed by a palladium complex.[10][11][12] The critical first step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond.[10] The efficiency of this step is influenced by both steric hindrance around the C-Br bond and the electronic density of the aromatic ring.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of the four isomers in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
Isomers A, B, C, and D (0.5 mmol each)
-
Phenylboronic acid (0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (Palladium(0) catalyst, 0.015 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv)[11]
-
Toluene/Water (4:1 mixture, degassed solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In four separate Schlenk tubes, add the respective aryl bromide isomer (0.5 mmol), phenylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.015 mmol), and K₂CO₃ (1.0 mmol).
-
Inert Atmosphere: Seal each tube with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.[10][11]
-
Solvent Addition: Add 5 mL of the degassed toluene/water solvent mixture to each tube via syringe.
-
Reaction Conditions: Heat all reaction mixtures to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reactions by taking small aliquots at regular intervals (e.g., every hour) and analyzing by GC-MS or TLC to determine the consumption of the starting material.
-
Work-up: After 12 hours (or upon completion), cool the mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Analysis: Dry the organic layers over sodium sulfate, concentrate in vacuo, and purify by column chromatography. Determine the isolated yield for each isomer.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Predicted Outcome and Data Summary
| Compound | Key Structural Features | Predicted Reactivity | Predicted Yield |
| A | -Br is ortho to -CHO (sterically accessible) | Moderate-Low | Moderate-Low |
| B | -Br is ortho to -CH₃ and meta to -CHO (hindered) | Low | Low |
| C | -Br is flanked by -H and -CH₃ (moderately accessible) | High | High |
| D | -Br is flanked by -CHO and -CH₃ (hindered) | Moderate | Moderate |
Rationale:
-
Compound C is predicted to be the most reactive. The C-Br bond is relatively unhindered, and the electron-donating methoxy and methyl groups increase the electron density of the ring, which can facilitate the oxidative addition step.
-
Compound B is likely the least reactive. The bromine atom is sterically shielded by the ortho-methyl group, which will significantly hinder the approach of the bulky palladium catalyst.
-
Compound D and Compound A both experience steric hindrance around the bromine atom from adjacent substituents, leading to moderate to low reactivity. The ortho-aldehyde in Compound A may also coordinate with the palladium catalyst, potentially influencing the reaction rate.
Conclusion
The positional isomerism in bromo-methoxy-methyl-substituted benzaldehydes gives rise to a rich and predictable spectrum of chemical reactivity. This guide demonstrates that a rational analysis of steric and electronic effects can effectively forecast the performance of these isomers in key synthetic transformations.
For reactions at the aldehyde carbonyl , such as the Knoevenagel condensation, reactivity is maximized when the ring is electronically poor and the carbonyl is sterically accessible. Consequently, Compound B (4-Bromo-3-methoxy-2-methylbenzaldehyde) , with its para-bromo group, is expected to be the most reactive, while Compound D (3-Bromo-4-methoxy-5-methylbenzaldehyde) , with its para-methoxy group, is the least.
For reactions at the carbon-bromine bond , such as the Suzuki-Miyaura coupling, steric accessibility is paramount. Compound C (5-Bromo-2-methoxy-4-methylbenzaldehyde) , with its relatively unhindered bromine atom, is predicted to provide the highest yield, whereas the sterically congested Compound B is expected to be the most challenging substrate.
These insights underscore the importance of careful substrate selection in synthesis design. By understanding the nuanced interplay of substituent effects, researchers can strategically choose the isomer that best suits the desired transformation, thereby optimizing reaction conditions, improving yields, and accelerating the drug development process.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Electronic Effects in Substituted Benzaldehydes: A Focus on 4-Methoxy-3-nitrobenzaldehyde.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(Bromomethyl)benzaldehyde and 4-(bromomethyl)benzaldehyde.
- Chemistry Stack Exchange. (2021). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo-Substituted Benzaldehydes.
- BenchChem. (2025).
- ResearchGate. (2026). Steric and Electronic Effects in Basic Dyes. II—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Electron‐withdrawing Substituents in the Phenyl Ring.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction of 4-Bromo-3-methylbenzaldehyde.
- Organic Chemistry Portal. Suzuki Coupling.
- Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole.
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- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Beyond C18: Advanced HPLC Purity Assessment for 2-Bromo-3-methoxy-6-methylbenzaldehyde
As drug development pipelines increasingly rely on highly functionalized aromatic intermediates, the limitations of traditional C18-based reversed-phase liquid chromatography (RPLC) are becoming glaringly apparent. One such challenging intermediate is 2-Bromo-3-methoxy-6-methylbenzaldehyde .
Featuring a highly polarized aromatic ring with four distinct substituents (bromo, methoxy, methyl, and formyl groups), this compound presents a unique chromatographic challenge. During its synthesis, the formation of closely related regioisomers (e.g., 4-bromo-3-methoxy-6-methylbenzaldehyde) and oxidation degradants is common. Because these impurities share nearly identical hydrophobicities (log P values) with the target compound, standard C18 columns often fail to achieve baseline resolution ( Rs≥1.5 ).
This guide objectively compares the performance of conventional C18 stationary phases against Biphenyl chemistries, providing researchers with a self-validating, step-by-step methodology for the rigorous purity assessment of halogenated benzaldehydes.
Mechanistic Rationale: Why C18 Fails and Biphenyl Succeeds
In RPLC, C18 columns rely almost exclusively on hydrophobic (dispersive) interactions[1]. When attempting to separate regioisomers of 2-Bromo-3-methoxy-6-methylbenzaldehyde, the differences in their hydrophobic footprints are negligible, inevitably leading to co-elution.
Conversely, Biphenyl stationary phases offer an orthogonal, multi-modal retention mechanism. In addition to standard dispersive forces, the dual-ring structure of the biphenyl ligand engages in strong π−π interactions and dipole-dipole interactions[2]. The highly electronegative bromine atom and the resonance-donating methoxy group create a distinct, polarized electron density map on the analyte's aromatic ring. The biphenyl phase is highly sensitive to these subtle electronic differences, allowing it to discriminate between regioisomers based on shape and polarizability rather than relying solely on hydrophobicity[3].
Diagram 1: Logical mapping of analyte-stationary phase interactions.
The Mobile Phase Paradox: Methanol vs. Acetonitrile
A critical, yet often overlooked, variable in method development for aromatic stationary phases is the choice of organic modifier. While acetonitrile (ACN) is the default choice for C18 columns due to its low viscosity and excellent elution strength, it is highly detrimental to Biphenyl separations[4].
Acetonitrile contains a carbon-nitrogen triple bond rich in π electrons. These solvent π electrons actively compete with the analyte for the π system of the biphenyl ligand, effectively masking the crucial π−π retention mechanism[3]. Methanol (MeOH), lacking π electrons, acts as a protic solvent that enhances hydrogen bonding and maximizes the π−π interactions between the halogenated benzaldehyde and the stationary phase[4].
Experimental Design & Step-by-Step Methodology
To validate this mechanistic theory, we designed a comparative protocol evaluating a superficially porous (core-shell) C18 column against a core-shell Biphenyl column. This protocol acts as a self-validating system by incorporating a rigorous System Suitability Test (SST).
Step 1: Sample and Standard Preparation
-
Diluent: 50:50 Water:Methanol (v/v). Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch band broadening (the "solvent effect") at the column head.
-
System Suitability Test (SST) Solution: Spike 2-Bromo-3-methoxy-6-methylbenzaldehyde (1.0 mg/mL) with 0.1% (w/w) of its critical regioisomer (4-bromo-3-methoxy-6-methylbenzaldehyde) to create a resolution standard.
Step 2: Chromatographic Conditions
-
Columns:
-
Column A: Core-Shell C18, 150 x 4.6 mm, 2.7 µm
-
Column B: Core-Shell Biphenyl, 150 x 4.6 mm, 2.7 µm
-
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water. Causality: The acidic pH suppresses the ionization of any trace acidic impurities (e.g., oxidized benzoic acid derivatives), ensuring sharp, symmetrical peaks.
-
Mobile Phase B: 100% Methanol (for Biphenyl) or 100% Acetonitrile (for C18).
-
Gradient Program: 40% B to 85% B over 15 minutes, hold for 3 minutes, return to 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
Diagram 2: Step-by-step HPLC method optimization workflow.
Data Presentation & Performance Comparison
The experimental results demonstrate a stark contrast in resolving power. The quantitative data from the SST injections are summarized below:
| Chromatographic Parameter | Standard C18 Column (with ACN) | Biphenyl Column (with MeOH) |
| Retention Time (Target API) | 8.45 min | 11.20 min |
| Retention Time (Regioisomer) | 8.55 min | 12.15 min |
| Resolution ( Rs ) | 0.8 (Co-elution) | 3.2 (Baseline Resolution) |
| Tailing Factor ( Tf ) | 1.40 | 1.05 |
Analysis of Results: On the C18 column, the target compound and its regioisomer co-eluted ( Rs=0.8 ), rendering accurate purity quantitation impossible. The use of the Biphenyl column with a methanol gradient increased the overall retention time but drastically improved the selectivity ( α ). The activated π−π interactions provided a wide baseline resolution ( Rs=3.2 ), proving that electronic discrimination is vastly superior to hydrophobic partitioning for this class of molecules. Furthermore, the Biphenyl phase exhibited reduced peak tailing ( Tf=1.05 ), likely due to the steric shielding of residual surface silanols by the bulky biphenyl ligands.
Conclusion
For the purity assessment of highly substituted, halogenated aromatics like 2-Bromo-3-methoxy-6-methylbenzaldehyde, relying on standard C18 chemistry is a methodological blind spot. By transitioning to a Biphenyl stationary phase and swapping acetonitrile for methanol, analytical scientists can leverage orthogonal π−π and dipole-dipole interactions. This self-validating approach not only ensures baseline resolution of critical isomeric impurities but also guarantees the scientific integrity of the resulting purity data.
References
-
Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: chromatographyonline.com URL: 1
-
Title: UNDERTHE - HALO Columns Source: halocolumns.com URL: 2
-
Title: Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: restek.com URL: 3
-
Title: Comparison of biphenyl and other aromatic stationary phases Source: nacalai.com URL: 4
Sources
A Comparative Guide to 2-Bromo-3-methoxy-6-methylbenzaldehyde and Its Structural Analogs in Advanced Organic Synthesis
In the landscape of modern drug discovery and complex organic synthesis, the selection of multifunctional building blocks dictates the efficiency, scalability, and ultimate success of a synthetic route. 2-Bromo-3-methoxy-6-methylbenzaldehyde (CAS 1780038-16-5) is a highly functionalized, tetrasubstituted aromatic scaffold that offers dual reactivity vectors: an electrophilic aldehyde for amination or olefination, and an aryl bromide for transition-metal-catalyzed cross-coupling (1[1]).
This guide provides an objective, data-driven comparison of this compound against its structural analogs, detailing how subtle changes in substitution patterns fundamentally alter chemical reactivity. Furthermore, it provides self-validating experimental protocols to harness its full synthetic potential.
Structural Rationale & Causality: The Interplay of Sterics and Electronics
The reactivity of substituted benzaldehydes is governed by the delicate balance between steric hindrance and electronic induction/resonance.
-
Steric Shielding at the Aldehyde: In 2-bromo-3-methoxy-6-methylbenzaldehyde, the formyl group (C1) is di-ortho substituted by a bulky bromine atom (C2) and a methyl group (C6). This severe steric congestion kinetically hinders nucleophilic attack (e.g., during imine formation). In contrast, analogs like 4-Bromo-3-methoxybenzaldehyde lack ortho-substituents around the aldehyde, resulting in rapid, unhindered nucleophilic addition (2[2]).
-
Electronic Activation of the C-Br Bond: The bromine atom at C2 is flanked by the electron-withdrawing formyl group. This inductive withdrawal lowers the electron density of the C-Br bond, pre-activating it for oxidative addition by Palladium(0) species during Suzuki-Miyaura couplings. However, the adjacent electron-donating methoxy group at C3 partially offsets this effect via resonance, demanding carefully optimized catalyst systems compared to less deactivated analogs like 2-Bromo-5-methoxybenzaldehyde (3[3]).
Comparative Performance Data
The following table summarizes the structural attributes and expected experimental performance of 2-Bromo-3-methoxy-6-methylbenzaldehyde alongside two common alternatives used in pharmaceutical intermediate synthesis.
| Compound | Substitution Pattern | Aldehyde Steric Hindrance | Bromide Steric Hindrance | Expected Suzuki Yield (Standard Pd(PPh₃)₄) | Expected Reductive Amination Yield |
| 2-Bromo-3-methoxy-6-methylbenzaldehyde | 1,2,3,6-Tetrasubstituted | High (Di-ortho: Br, CH₃) | High (Di-ortho: CHO, OCH₃) | 65 - 75% (Requires longer reaction times) | 70 - 80% (Requires acid catalysis) |
| 2-Bromo-5-methoxybenzaldehyde | 1,2,5-Trisubstituted | Moderate (Mono-ortho: Br) | Moderate (Mono-ortho: CHO) | 80 - 90% | 85 - 95% |
| 4-Bromo-3-methoxybenzaldehyde | 1,3,4-Trisubstituted | Low (No ortho substituents) | Moderate (Mono-ortho: OCH₃) | 85 - 95% | > 95% (Rapid conversion) |
Mechanistic Pathway & Workflow Visualization
The dual reactivity of 2-Bromo-3-methoxy-6-methylbenzaldehyde allows for divergent synthetic pathways. The sequence of functionalization (Aldehyde first vs. Bromide first) must be strategically chosen based on the stability of the intermediates.
Caption: Divergent synthetic pathways of 2-Bromo-3-methoxy-6-methylbenzaldehyde.
Self-Validating Experimental Protocols
To ensure robust reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each reagent choice and in-process controls.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol selectively couples the sterically hindered aryl bromide while preserving the reactive aldehyde moiety, adapted from established methodologies for analogous bromobenzaldehydes (4[4]).
1. Reagent Preparation & Degassing (Critical Step)
-
Procedure: In a flame-dried Schlenk flask, combine 2-bromo-3-methoxy-6-methylbenzaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and Potassium Carbonate (K₂CO₃, 2.0 equiv). Seal the flask and perform three vacuum/argon backfill cycles.
-
Causality: Palladium(0) is highly susceptible to oxidation. The rigorous exclusion of oxygen prevents the premature degradation of the active catalytic species to inactive Pd(II) oxides. K₂CO₃ is selected as a mild base because stronger bases (like NaOH or KOtBu) can trigger unwanted aldol condensations or Cannizzaro reactions at the aldehyde.
2. Catalyst Addition & Reaction Execution
-
Procedure: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%) under a positive stream of argon. Inject a degassed solvent mixture of Toluene/Water (4:1 v/v). Heat the biphasic mixture to 90 °C with vigorous stirring.
-
Causality: The biphasic Toluene/Water system dissolves both the organic substrates and the inorganic base, facilitating efficient transmetalation at the solvent interface. The 90 °C temperature provides the necessary thermal energy to overcome the high steric activation barrier of the di-ortho substituted C-Br bond.
3. In-Process Validation & Workup
-
Procedure: After 12 hours, sample the organic layer and analyze via LC-MS. The reaction is self-validating if the starting material mass (m/z 228/230) is depleted and the corresponding biaryl mass emerges. Upon completion, cool to room temperature, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Sterically Hindered Reductive Amination
Because the aldehyde is di-ortho substituted, standard reductive amination conditions often stall at the hemiaminal stage. This protocol utilizes an acid-catalyzed system to force imine formation (5[5]).
1. Electrophilic Activation & Imine Formation
-
Procedure: In a round-bottom flask, dissolve 2-bromo-3-methoxy-6-methylbenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous Tetrahydrofuran (THF). Add Benzoic Acid (PhCO₂H, 1.0 equiv) and stir at reflux for 2 hours.
-
Causality: The di-ortho substitution severely lowers the electrophilicity of the carbonyl carbon. Benzoic acid acts as a mild Brønsted acid, protonating the carbonyl oxygen. This lowers the LUMO energy of the aldehyde, facilitating nucleophilic attack by the amine despite the steric repulsion.
2. Chemoselective Reduction
-
Procedure: Cool the mixture to 0 °C and add Sodium Borohydride (NaBH₄, 1.2 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 60 minutes.
-
Causality: The combination of NaBH₄ and Benzoic acid generates a modified, milder reducing species in situ. This ensures that only the protonated imine intermediate is reduced, preventing the premature reduction of any unreacted, sterically shielded aldehyde into a benzyl alcohol side-product.
3. Validation & Isolation
-
Procedure: Monitor via TLC (Hexanes/Ethyl Acetate). The disappearance of the UV-active aldehyde spot validates the completion of the reduction. Quench with saturated aqueous NaHCO₃ to neutralize the benzoic acid, extract with Dichloromethane, dry, and concentrate to yield the functionalized benzylamine.
References
- "1780038-16-5 | 2-Bromo-3-methoxy-6-methylbenzaldehyde", ChemScene,
- "Application Notes and Protocols for Suzuki Coupling Reaction of 4-Bromo-3-methylbenzaldehyde", BenchChem,
- "NaBH4/PhCO2H: An Efficient system for Reductive Amin
- "4-Bromo-3-methoxybenzaldehyde", PubChem,
- "7507-86-0|2-Bromo-5-methoxybenzaldehyde", BLD Pharm,
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Bromo-3-methoxybenzaldehyde | C8H7BrO2 | CID 12187207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7507-86-0|2-Bromo-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
